N-Fmoc-L-isoleucine-d10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(2R,3S)-2,3,4,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1/i1D3,2D3,3D2,13D,19D |
Clave InChI |
QXVFEIPAZSXRGM-KEDHXPCSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-L-isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for N-Fmoc-L-isoleucine-d10. This isotopically labeled amino acid is a critical tool in proteomics, drug discovery, and peptide chemistry, primarily utilized for its ability to serve as an internal standard in quantitative analysis and as a building block in the synthesis of labeled peptides.
Core Chemical Properties
This compound is the deuterated form of N-Fmoc-L-isoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification.
| Property | Value |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ |
| Molecular Weight | 363.47 g/mol |
| CAS Number | 2714486-60-7 |
| Appearance | White to off-white powder |
| Storage Conditions | Store at 2-8°C, desiccated and protected from light |
Note: Some properties are based on data for the non-deuterated analog, N-Fmoc-L-isoleucine, and are expected to be comparable.
Applications
The primary applications of this compound stem from its isotopic labeling.
-
Internal Standard for Quantitative Analysis: Due to its chemical identity and distinct mass from its endogenous counterpart, it is an ideal internal standard for quantitative mass spectrometry (LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It helps to correct for variability during sample preparation, ionization, and detection, leading to more accurate and reliable quantification of L-isoleucine or isoleucine-containing peptides in complex biological matrices.
-
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a specific position within a peptide sequence. These labeled peptides are instrumental in quantitative proteomics, metabolic studies, and as tracers in various biological assays.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.
Materials:
-
Fmoc-compatible resin (e.g., Wang resin, Rink amide resin)
-
This compound and other required Fmoc-amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
General Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling of this compound:
-
Pre-activate this compound by dissolving it with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Use as an Internal Standard in LC-MS
While a specific, validated protocol for this compound was not found in the public domain, the following outlines a general workflow for its use as an internal standard for the quantification of a target analyte (e.g., a specific peptide).
General Workflow:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in an appropriate solvent.
-
Sample Preparation:
-
To a known volume or mass of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard stock solution.
-
Perform sample clean-up and extraction procedures (e.g., protein precipitation, solid-phase extraction) to isolate the analyte and internal standard.
-
-
LC-MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
-
Optimize mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves monitoring specific precursor-product ion transitions (MRM - Multiple Reaction Monitoring).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their area ratios on the calibration curve.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships relevant to the use of this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-amino acids.
Caption: Workflow for using this compound as an internal standard in LC-MS.
Caption: Logical relationship of this compound's properties and applications.
References
N-Fmoc-L-isoleucine-d10: A Technical Guide for Researchers
This technical guide provides an in-depth overview of N-Fmoc-L-isoleucine-d10, a deuterated derivative of N-Fmoc-L-isoleucine, for researchers, scientists, and professionals in drug development. This document details its chemical structure, formula, and key quantitative data. Furthermore, it presents a comprehensive experimental protocol for its application as an internal standard in quantitative mass spectrometry and includes a visual representation of the experimental workflow.
Chemical Structure and Formula
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (N-Fmoc-L-isoleucine) is a derivative of the amino acid L-isoleucine with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its amino group. This protecting group is instrumental in solid-phase peptide synthesis.[1]
N-Fmoc-L-isoleucine:
-
Structure:
(A simplified representation of the fluorenylmethoxycarbonyl group is shown)
This compound is a stable isotope-labeled analog of N-Fmoc-L-isoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based applications.[4][5][6]
This compound:
-
Structure: The structure is identical to N-Fmoc-L-isoleucine, with ten deuterium atoms replacing hydrogens, typically on the isoleucine side chain and/or the Fmoc group.
Quantitative Data
The following table summarizes the key quantitative data for both N-Fmoc-L-isoleucine and its deuterated analog.
| Property | N-Fmoc-L-isoleucine | This compound |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₁₃D₁₀NO₄ |
| Molecular Weight | 353.42 g/mol | 363.47 g/mol |
| Exact Mass | 353.162708 u | 363.2254 u |
| Isotopic Purity | Not Applicable | Typically ≥98% |
| Appearance | White to off-white powder | White to off-white powder |
| CAS Number | 71989-23-6 | 2714486-60-7 |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the endogenous, non-labeled N-Fmoc-L-isoleucine, allowing it to co-elute during chromatographic separation. However, its increased mass due to deuterium labeling enables distinct detection by the mass spectrometer. This allows for accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and ionization efficiency.
Experimental Protocol: Quantification of a Target Peptide using this compound as an Internal Standard
This protocol outlines a general procedure for the relative or absolute quantification of a target peptide in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.
4.1. Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatizing reagent
-
Borate buffer (pH 9.0)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
4.2. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the known concentration of the this compound internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of borate buffer (pH 9.0).
-
Add 100 µL of Fmoc-Cl solution (e.g., 5 mg/mL in acetonitrile).
-
Vortex immediately and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 20 µL of a primary amine solution (e.g., glycine).
-
-
Sample Cleanup (Optional but Recommended):
-
Perform solid-phase extraction (SPE) to remove excess derivatizing reagent and other interferences.
-
4.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject a suitable volume (e.g., 5-10 µL) of the derivatized sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive or negative ion mode, depending on the analyte.
-
Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the target peptide and this compound.
-
4.4. Data Analysis
-
Integrate the peak areas for the MRM transitions of both the target analyte and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration by comparing the peak area ratio to a standard curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the quantitative analysis workflow.
Caption: Experimental workflow for quantitative analysis using this compound.
References
- 1. Determination of plasma amino acids by fluorescent derivatization and reversed-phase liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google Patents [patents.google.com]
- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. researchgate.net [researchgate.net]
N-Fmoc-L-isoleucine-d10: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Applications and Methodologies of a Key Stable Isotope-Labeled Amino Acid
N-Fmoc-L-isoleucine-d10 is a specialized, deuterated form of the proteinogenic amino acid isoleucine, protected at its alpha-amino group by a fluorenylmethyloxycarbonyl (Fmoc) moiety. This strategic isotopic labeling and chemical protection confer unique properties that are highly valuable in the fields of proteomics, drug metabolism and pharmacokinetics (DMPK), and synthetic peptide chemistry. This technical guide provides a comprehensive overview of the primary applications of this compound, detailed experimental protocols, and quantitative data to support its effective use in research and development.
Core Applications
The primary utility of this compound stems from its nature as a stable isotope-labeled (SIL) compound. The ten deuterium atoms increase its mass by ten Daltons compared to its non-labeled counterpart, without significantly altering its chemical properties. This mass difference is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analyses.[1]
The two principal applications are:
-
Internal Standard for Quantitative Mass Spectrometry: In liquid chromatography-mass spectrometry (LC-MS) based quantification of peptides and proteins, this compound can be incorporated into a synthetic peptide that serves as an internal standard.[1] This SIL-peptide, added at a known concentration to a biological sample, co-elutes with the endogenous (light) target peptide and is detected at a different mass-to-charge ratio (m/z). By comparing the signal intensities of the heavy and light peptides, precise and accurate quantification of the target analyte can be achieved, correcting for variations in sample preparation, matrix effects, and instrument response.
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group is fundamental to the most common strategy of solid-phase peptide synthesis.[2] While the deuterated form is primarily used for creating labeled peptides, the principles of its use in SPPS are identical to the non-labeled version. The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[2]
Quantitative Data
The following tables summarize the key quantitative specifications for this compound and its non-labeled counterpart, N-Fmoc-L-isoleucine. The data for the d10 variant are representative values compiled from various suppliers, as a detailed Certificate of Analysis can be lot-specific.
Table 1: Physicochemical Properties
| Property | This compound | N-Fmoc-L-isoleucine |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | C₂₁H₂₃NO₄ |
| Molecular Weight | 363.47 g/mol | 353.41 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | Not widely reported; expected to be similar to the non-labeled form. | 140 - 155 °C[3] |
| Solubility | Soluble in DMF, DMSO | Soluble in DMF, Methanol |
Table 2: Quality and Isotopic Specifications
| Specification | This compound | N-Fmoc-L-isoleucine |
| Chemical Purity | ≥98% (typically by HPLC) | ≥99.7% (by Chiral HPLC)[3] |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
| Optical Rotation | Not widely reported; expected to be similar to the non-labeled form. | [α]²⁰/D = -12 ± 2° (c=1 in DMF)[3] |
| Storage Conditions | +2°C to +8°C, desiccated, protected from light | +2°C to +8°C[3] |
Experimental Protocols
Protocol 1: Use of a Peptide Containing this compound as an Internal Standard in LC-MS/MS Quantification
This protocol outlines a general workflow for the quantification of a target peptide in a biological matrix (e.g., plasma) using a synthetic, stable isotope-labeled version of the peptide containing this compound as an internal standard (IS).
1. Preparation of Stock Solutions:
- Prepare a 1 mg/mL stock solution of the target peptide (analyte) in a suitable solvent (e.g., 50% acetonitrile in water).
- Prepare a 1 mg/mL stock solution of the this compound labeled internal standard peptide in the same solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
- Serially dilute the analyte stock solution in the biological matrix to prepare a calibration curve with a range of concentrations (e.g., 1 to 1000 ng/mL).
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
3. Sample Preparation:
- To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed amount of the internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).
- Perform protein precipitation by adding 300 µL of acetonitrile containing 1% formic acid.
- Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the precursor-to-product ion transitions for both the analyte and the internal standard by infusing the individual solutions into the mass spectrometer. For the internal standard, the precursor ion will be shifted by the mass of the incorporated deuterium atoms.
5. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard in each sample.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids
This protocol describes the general cycle for adding an Fmoc-protected amino acid, such as N-Fmoc-L-isoleucine (or its d10 variant for labeled peptide synthesis), to a growing peptide chain on a solid support resin.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc group from the N-terminus of the peptide chain.
- Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the this compound (typically 3-5 equivalents relative to the resin substitution) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution and allow it to pre-activate for a few minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
- Drain the coupling solution from the resin.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.[4]
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this guide.
References
In-Depth Technical Guide: N-Fmoc-L-isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10, a deuterated derivative of a crucial building block in peptide synthesis. This document outlines its chemical properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS) and as an internal standard in mass spectrometry-based quantitative analysis.
Core Compound Specifications
N-Fmoc-L-isoleucine-d10 is a stable isotope-labeled amino acid derivative essential for introducing a mass shift in peptide fragments for quantitative proteomics and serving as an internal standard to ensure accuracy and precision in analytical methods.
Chemical Identifiers:
| Identifier | Value |
| Compound Name | N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10 |
| CAS Number | 2714486-60-7 |
| Unlabeled CAS Number | 71989-23-6[1] |
Quantitative Data Summary:
While a specific certificate of analysis for this compound was not publicly available, the following table presents typical specifications for the non-deuterated (unlabeled) compound and a closely related deuterated amino acid, L-Leucine-N-Fmoc (D10, 98%), to provide expected values.
| Property | N-Fmoc-L-isoleucine (Typical Values) | L-Leucine-N-Fmoc (D10, 98%) (Reference Values)[2] |
| Molecular Formula | C₂₁H₂₃NO₄ | (CD₃)₂CDCD₂CD(NH-FMOC)COOH |
| Molecular Weight | 353.41 g/mol | 363.47 g/mol [2] |
| Purity (Assay) | ≥98.0% (T) | 98% (Chemical Purity)[2] |
| Optical Rotation | [α]20/D −12±1°, c = 1% in DMF | Not specified |
| Melting Point | 145-147 °C (lit.) | Not specified |
| Appearance | Solid | Not specified |
| Storage Temperature | 2-8°C | Refrigerated (+2°C to +8°C) and desiccated. Protect from light.[2] |
| Isotopic Purity | Not Applicable | 98 atom % D |
Key Applications
The primary applications of this compound stem from its isotopic labeling, making it an invaluable tool in advanced biochemical and pharmaceutical research.
Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized as a building block in SPPS to generate peptides with a specific mass shift. This is particularly useful for:
-
Quantitative Proteomics: Labeled peptides can be used as internal standards for the absolute quantification of their unlabeled counterparts in complex biological samples.
-
Structural Studies: The incorporation of deuterated amino acids can aid in nuclear magnetic resonance (NMR) studies of peptide and protein structures.
-
Metabolic Labeling: In certain experimental designs, labeled amino acids can be incorporated into proteins in cell culture to study protein turnover and metabolic pathways.
Internal Standard for Mass Spectrometry
The most common application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification. By adding a known amount of the deuterated analog to a sample, it is possible to correct for variability in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification of the unlabeled analyte.
Experimental Protocols
The following are detailed methodologies for the primary applications of this compound.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu strategy for SPPS. This compound would be incorporated at the desired position in the peptide sequence.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[3]
- Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour in a reaction vessel.[4][5]
2. First Amino Acid Loading (if not pre-loaded):
- Dissolve the first Fmoc-protected amino acid and an activating agent (e.g., HBTU, HATU) in DMF.[4]
- Add a base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.[4]
- Add the activated amino acid solution to the swollen resin and agitate for the recommended time to ensure complete coupling.
3. Peptide Chain Elongation Cycle:
- Fmoc Deprotection:
- Wash the resin with DMF.
- Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]
- Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
- Amino Acid Coupling:
- In a separate vial, pre-activate the next Fmoc-amino acid (in this case, this compound) by dissolving it in DMF with an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).[4]
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with agitation.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4]
- Washing:
- Wash the resin extensively with DMF to remove excess reagents and byproducts.
- Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
4. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
5. Peptide Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol for Use as an Internal Standard in LC-MS/MS Quantification
This protocol describes the general workflow for using this compound as an internal standard for the quantification of its unlabeled counterpart in a sample.
1. Preparation of Stock Solutions:
- Prepare a stock solution of the unlabeled analyte (N-Fmoc-L-isoleucine) of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a stock solution of the internal standard (this compound) of a known concentration in the same solvent.
2. Sample Preparation:
- To each sample, quality control standard, and calibration standard, add a fixed volume of the internal standard stock solution.
- Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction).
3. LC-MS/MS Analysis:
- Inject the prepared samples onto an appropriate LC column (e.g., a C18 column) for chromatographic separation.
- Develop a suitable gradient elution method to achieve good separation of the analyte from other matrix components.
- Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard in each sample.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. L-Leucine-ð-Fmoc (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-7575-0.25 [isotope.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to N-Fmoc-L-isoleucine-d10: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10 (N-Fmoc-L-isoleucine-d10), a deuterated derivative of a crucial building block in peptide synthesis. This document details its characteristics, outlines experimental protocols for its use, and presents a generalized workflow for its application in solid-phase peptide synthesis (SPPS).
Core Physical and Chemical Properties
This compound is a stable isotope-labeled amino acid derivative widely utilized in peptide synthesis and proteomics. The incorporation of ten deuterium atoms provides a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its properties are summarized and compared with its non-deuterated counterpart in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ |
| Molecular Weight | 363.47 g/mol |
| CAS Number | 2714486-60-7 |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
| Storage | Store at 2-8°C, desiccated and protected from light |
Table 2: Physical and Chemical Properties of N-Fmoc-L-isoleucine (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.41 g/mol | [1] |
| CAS Number | 71989-23-6 | [1] |
| Melting Point | 140 - 155 °C | [1] |
| Appearance | White or off-white powder | [1] |
| Optical Rotation | [α]²⁰/D = -12 ± 2° (c=1 in DMF) | [1] |
| Solubility | Soluble in methanol, DMF, and alkaline solutions; slightly soluble in water. | [2] |
Experimental Protocols
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Below are generalized experimental protocols for the synthesis of the Fmoc-protected amino acid and its subsequent use in peptide synthesis.
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the Fmoc protection of L-isoleucine-d10. The starting material, L-isoleucine-d10, can be obtained from commercial suppliers of stable isotope-labeled compounds.
Materials:
-
L-isoleucine-d10
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolution: Dissolve L-isoleucine-d10 in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Addition of Fmoc Reagent: While stirring vigorously, slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05-1.1 equivalents) in dioxane or acetone.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours to overnight.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to a pH of ~2 with 1M HCl while cooling in an ice bath. A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Protocol 2: Use in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF or N-Methyl-2-pyrrolidone - NMP)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
-
Coupling:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a typical workflow involving this compound.
Caption: Fmoc protection of L-isoleucine-d10.
Caption: General workflow for SPPS using this compound.
References
Navigating Quantitative Proteomics: A Technical Guide to N-Fmoc-L-isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Fmoc-L-isoleucine-d10, a critical tool for modern quantitative proteomics. This document details its primary applications, supplier information, and the experimental protocols necessary for its successful implementation in research and drug development.
Core Application: A Stable Isotope Label for Accurate Protein Quantification
This compound is a deuterated and Fmoc-protected form of the essential amino acid L-isoleucine. Its primary application lies in the field of quantitative proteomics, where it serves as a stable isotope-labeled internal standard for mass spectrometry (MS)-based protein quantification.
The incorporation of this compound into a synthetic peptide creates a "heavy" version of a target peptide sequence. This heavy peptide is chemically identical to its natural, "light" counterpart but has a greater mass due to the presence of deuterium atoms. By spiking a known quantity of the heavy peptide into a complex biological sample, researchers can accurately determine the absolute or relative abundance of the corresponding native protein through the differential signal observed in the mass spectrometer. This technique is fundamental to various quantitative proteomics workflows, including Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), and the Absolute Quantification (AQUA) strategy.
Supplier and Pricing Overview
A variety of chemical suppliers offer this compound. The following table summarizes currently available suppliers and their list prices. Please note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.
| Supplier | Product Name | Catalog Number | Quantity | List Price (USD) |
| VWR (Gentaur) | This compound | Not Specified | 5mg | $1,150.73[1] |
| LGC Standards | This compound | TRC-F625027-5MG | 5mg | Inquire for price |
| Cambridge Isotope Laboratories, Inc. | L-Leucine-N-Fmoc (D10, 98%) | DLM-7575-PK | 0.25g | $987.00 |
| Fisher Scientific (distributor for CIL) | Cambridge Isotope Laboratories L-LEUCINE-N-FMOC (D10, 98%) | 50-163-1194 | 0.25g | Inquire for price |
| MedchemExpress | This compound | HY-W738628 | Inquire for quote | Inquire for quote |
*Note: Some suppliers list the closely related compound N-Fmoc-L-leucine-d10. Researchers should ensure they are purchasing the correct isomer for their specific experimental needs.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of heavy-labeled peptides incorporating this compound is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol. Specific parameters may need to be optimized based on the peptide sequence and the peptide synthesizer used.
I. Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling: Place the resin in a reaction vessel and wash with a suitable solvent, such as N,N-dimethylformamide (DMF), to swell the resin beads. This allows for efficient diffusion of reagents.
II. First Amino Acid Coupling
-
Deprotection: If starting with a pre-loaded resin, remove the N-terminal Fmoc protecting group from the first amino acid by treating the resin with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.
-
Activation and Coupling: Activate the second Fmoc-protected amino acid (which could be this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
III. Peptide Chain Elongation
-
Iterative Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence. For the position requiring the stable isotope label, use this compound in the coupling step.
IV. Cleavage and Deprotection
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and wash to remove cleavage byproducts. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
V. Analysis and Quantification
-
Mass Spectrometry: Confirm the identity and purity of the synthesized heavy peptide using mass spectrometry.
-
Quantification: Accurately determine the concentration of the purified heavy peptide stock solution, for example, by amino acid analysis. This quantified stock can then be used as an internal standard in quantitative proteomics experiments.
Visualizing Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
Quantitative Proteomics Workflow using a Labeled Peptide Standard
This diagram outlines the general workflow for a quantitative proteomics experiment utilizing a stable isotope-labeled peptide standard synthesized with this compound.
While this compound is a tool for the analysis of signaling pathways rather than a direct participant, its use is critical for elucidating the dynamics of protein expression within these pathways. For instance, in studies of the TGF-β signaling pathway, quantitative proteomics can be employed to measure changes in the abundance of key proteins like Smad3 in response to different cellular stimuli. A labeled peptide standard for Smad3, synthesized using this compound, would enable precise quantification of these changes, providing crucial insights into the pathway's regulation.
This technical guide serves as a foundational resource for researchers and professionals in drug development. The use of this compound and similar stable isotope-labeled amino acids is indispensable for rigorous and reproducible quantitative proteomics, ultimately accelerating our understanding of complex biological systems and the development of novel therapeutics.
References
An In-depth Technical Guide to the Synthesis of Deuterium-Labeled N-Fmoc-L-isoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled N-Fmoc-L-isoleucine, a critical reagent in modern proteomics, structural biology, and drug development. The incorporation of deuterium, a stable heavy isotope of hydrogen, into this essential amino acid derivative allows for advanced analytical studies, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, and can enhance the pharmacokinetic profiles of peptide-based therapeutics. This document outlines detailed experimental protocols for both the deuteration of L-isoleucine and its subsequent N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group.
Introduction
Deuterium-labeled amino acids are invaluable tools in contemporary scientific research. By strategically replacing hydrogen atoms with deuterium, researchers can subtly modify the physicochemical properties of these molecules without altering their fundamental biological function. This isotopic substitution is particularly useful for:
-
Quantitative Proteomics: Deuterated peptides serve as ideal internal standards in mass spectrometry-based quantification, enabling precise measurement of protein expression levels.
-
NMR Spectroscopy: The substitution of protons with deuterons simplifies complex NMR spectra, aiding in the structural elucidation and dynamic studies of large proteins and their complexes.[1][2]
-
Metabolic Tracing: Labeled amino acids act as tracers to investigate metabolic pathways and determine protein turnover rates in vivo and in vitro.[1]
-
Improving Drug Stability: The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down metabolic degradation of peptide drugs, thereby improving their pharmacokinetic properties.
N-Fmoc-L-isoleucine is a standard building block in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the α-amino group, which allows for the controlled, stepwise assembly of peptide chains. The synthesis of the deuterated analogue of this reagent involves a two-stage process: first, the introduction of deuterium into the L-isoleucine molecule, and second, the attachment of the Fmoc protecting group.
Synthesis Pathway Overview
The synthesis of deuterium-labeled N-Fmoc-L-isoleucine can be conceptually divided into two key stages. The first stage focuses on the incorporation of deuterium into the L-isoleucine molecule, for which several methods exist. The second stage involves the standard protection of the amino group of the now deuterated L-isoleucine with an Fmoc group.
Caption: General two-stage workflow for the synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis. It is crucial to perform these reactions under appropriate laboratory safety conditions.
Stage 1: Deuteration of L-Isoleucine
Several methods can be employed for the deuteration of amino acids. The choice of method may depend on the desired level and position of deuterium incorporation, as well as the available starting materials and equipment. Direct hydrogen-deuterium (H/D) exchange reactions are often cost-effective, using heavy water (D₂O) as the deuterium source.[3]
Method A: Platinum-on-Carbon Catalyzed H/D Exchange
This method utilizes a heterogeneous catalyst to facilitate the exchange of hydrogen atoms with deuterium from D₂O at elevated temperatures.
Protocol:
-
In a high-pressure reaction vessel, combine L-isoleucine (1 equivalent), 10% Platinum on carbon (Pt/C) catalyst (typically 10-20% by weight of the amino acid), and heavy water (D₂O) to form a slurry.
-
Seal the vessel and heat the reaction mixture to 180-200°C with stirring for 24-48 hours. The reaction time can be adjusted to control the extent of deuteration.
-
After cooling the reaction vessel to room temperature, carefully remove the Pt/C catalyst by filtration through a pad of celite.
-
Evaporate the D₂O under reduced pressure to obtain the crude deuterated L-isoleucine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Note: This method can lead to racemization at the α-carbon. Chiral purification may be necessary if enantiomeric purity is critical.
Method B: Pyridoxal and Al³⁺ Catalyzed H/D Exchange
This method mimics the biological transamination process to achieve deuteration at the α- and β-positions.
Protocol:
-
Dissolve L-isoleucine (1 equivalent), pyridoxal hydrochloride (catalytic amount), and a source of Al³⁺ ions such as aluminum sulfate (Al₂(SO₄)₃) in D₂O.
-
Adjust the pD of the solution to a neutral or slightly basic range using NaOD.
-
Heat the solution at reflux for 24-48 hours.[3]
-
Monitor the reaction progress by NMR or mass spectrometry to determine the degree of deuteration.
-
Upon completion, the product can be isolated by standard chromatographic techniques.
Quantitative Data from Similar Deuteration Reactions:
The following table summarizes typical outcomes for deuteration of aliphatic amino acids based on literature reports.
| Amino Acid | Deuteration Method | Deuterium Incorporation | Enantiomeric Purity | Reference |
| Isoleucine | H/D Exchange (general) | Partial to high | Racemization possible | [3] |
| Alanine | AlSO₄/Pyridoxal in D₂O | 90% ± 1% | Racemic | [3] |
| Phenylalanine | Pd/C-Al-D₂O | High (benzylic positions) | Chirality maintained | [4] |
Stage 2: N-Fmoc Protection of Deuterated L-Isoleucine
The protection of the amino group of the deuterated L-isoleucine is a standard procedure in peptide chemistry. The use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is common and generally provides high yields with minimal side products.[5]
Caption: Experimental workflow for Fmoc protection.
Protocol:
-
Dissolve the deuterated L-isoleucine (1 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
In a separate flask, dissolve Fmoc-OSu (1 to 1.2 equivalents) in a suitable organic solvent such as dioxane or acetone.[5]
-
Slowly add the Fmoc-OSu solution to the aqueous amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, dilute the mixture with deionized water.
-
Transfer the solution to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using 1 M hydrochloric acid (HCl). A white precipitate of the N-Fmoc-deuterated-L-isoleucine will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Quantitative Data for Fmoc Protection:
The following table presents typical yields for the Fmoc protection of L-isoleucine. Similar yields are expected for its deuterated counterpart.
| Amino Acid | Fmoc Reagent | Solvent System | Yield | Reference |
| L-Isoleucine | Fmoc-OSu | Acetonitrile/Water | 74.5% | [6] |
| L-Alanine | Fmoc-OSu | Dioxane/Water | >90% | [5] |
| Various Amino Acids | Fmoc-Cl | Water/Ethanol | 80-95% | [7] |
Conclusion
The synthesis of deuterium-labeled N-Fmoc-L-isoleucine is a feasible and highly valuable process for laboratories engaged in advanced biochemical and pharmaceutical research. While the deuteration step requires careful consideration of reaction conditions to control the level of deuterium incorporation and maintain enantiomeric purity, the subsequent Fmoc protection is a robust and high-yielding reaction. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important isotopically labeled compound, paving the way for more precise and insightful experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. rsc.org [rsc.org]
Navigating the Safety Profile of N-Fmoc-L-isoleucine-d10: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N-Fmoc-L-isoleucine-d10. The following safety and handling information is based on the available data for the non-deuterated analog, N-Fmoc-L-isoleucine. It is imperative for researchers to handle all chemical substances with care and to perform a thorough risk assessment before use.
This technical guide provides an in-depth overview of the safety and handling protocols for N-Fmoc-L-isoleucine, which can be used as a reference for its deuterated counterpart, this compound. The information is compiled for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
N-Fmoc-L-isoleucine is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]
GHS Classification Summary
| Hazard Class | Classification |
| Acute Toxicity | Not classified |
| Skin Corrosion/Irritation | Not classified |
| Serious Eye Damage/Irritation | Not classified |
| Respiratory or Skin Sensitization | Not classified |
| Germ Cell Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
| Reproductive Toxicity | Not classified |
| Specific Target Organ Toxicity (Single Exposure) | Not classified |
| Specific Target Organ Toxicity (Repeated Exposure) | Not classified |
| Aspiration Hazard | Not classified |
Data derived from SDS for N-Fmoc-L-isoleucine.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-Fmoc-L-isoleucine is provided below.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.41 g/mol [1] |
| Melting Point | 146 - 149 °C (294.8 - 300.2 °F)[3] |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions[1] |
Toxicological Information
Comprehensive toxicological data for N-Fmoc-L-isoleucine is not available. The toxicological properties have not been fully investigated.[1] Health effects are not well-known, and the substance is not expected to be a significant health hazard under normal laboratory conditions.
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols for toxicity testing are not available, a generalized workflow for the safe handling of N-Fmoc-L-isoleucine powder in a laboratory setting is outlined below. This workflow is based on standard laboratory practices and information gathered from various safety data sheets.
Caption: General laboratory workflow for handling chemical powders.
Exposure Controls and Personal Protection
To minimize potential exposure, the following personal protective equipment (PPE) and engineering controls are recommended.
Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] |
| Skin Protection | Impervious gloves and a lab coat.[2] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |
Recommendations based on SDS for N-Fmoc-L-isoleucine.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2] |
First-aid measures are based on general chemical handling guidelines from the SDS for N-Fmoc-L-isoleucine.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling and Storage Guidelines
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
Spills and Disposal
In the event of a spill, appropriate measures should be taken to contain and clean it up safely.
Spill and Disposal Procedures
| Procedure | Description |
| Spill Cleanup | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1] |
| Waste Disposal | Dispose of surplus and non-recyclable solutions to a licensed disposal company. Dispose of contaminated packaging as unused product.[1] |
Logical Relationship for Safety Assessment
The following diagram illustrates the logical flow for assessing the safety of a chemical compound where specific data for the substance of interest is lacking.
Caption: Decision-making process for chemical safety assessment.
References
Methodological & Application
Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-L-isoleucine-d10 is a stable isotope-labeled amino acid derivative crucial for modern peptide research and development. The incorporation of a deuterium-labeled isoleucine residue into a peptide sequence provides a unique mass signature, enabling a variety of applications without altering the peptide's fundamental biochemical properties. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.
The primary applications for peptides synthesized with this compound include their use as internal standards for highly accurate and precise quantification in mass spectrometry-based proteomics and metabolomics. These labeled peptides are essential for pharmacokinetic studies, biomarker validation, and drug metabolism research. Additionally, the deuterium labeling is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis of peptides and their interactions with biomolecules.
Key Applications
-
Quantitative Proteomics: Peptides containing L-isoleucine-d10 serve as ideal internal standards for the absolute quantification of proteins and their post-translational modifications. By spiking a known concentration of the heavy-labeled peptide into a complex biological sample, the corresponding native peptide can be accurately quantified by comparing their signal intensities in the mass spectrometer.
-
Pharmacokinetic (PK) Studies: In drug development, tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide therapeutics is critical. Deuterium-labeled peptides act as tracers, allowing for their differentiation from endogenous peptides and metabolites.
-
NMR Structural Biology: The introduction of deuterium at specific sites can simplify complex NMR spectra, aiding in the structural elucidation of peptides and their binding partners.
-
Metabolic Labeling: In cell culture experiments, stable isotope-labeled amino acids can be used to track the synthesis and turnover of proteins.
Quantitative Data Summary
While specific performance data for this compound can be sequence and protocol-dependent, the following table provides representative data for the incorporation of a deuterated amino acid in SPPS.
| Parameter | Value | Method | Notes |
| Isotopic Purity of this compound | >98% | Mass Spectrometry | Isotopic enrichment is a critical parameter for accurate quantification. |
| Coupling Efficiency | >99% | Ninhydrin Test / TNBS Assay | Comparable to non-deuterated Fmoc-L-isoleucine. Difficult sequences may require extended coupling times or double coupling. |
| Final Peptide Purity (Crude) | 75-90% | RP-HPLC | Highly sequence-dependent. Hydrophobic peptides may require special considerations. |
| Final Peptide Isotopic Incorporation | >98% | Mass Spectrometry | Confirms the successful incorporation and retention of the deuterated amino acid. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol outlines the manual Fmoc-SPPS for a generic peptide on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold Diethyl Ether
-
Peptide Synthesis Vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling (for this compound and other residues):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered isoleucine residue, a longer coupling time or a second coupling may be beneficial.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test). A negative result indicates a complete reaction.
-
Wash the resin with DMF (5x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass and isotopic incorporation of the final peptide by mass spectrometry.
-
Visualizations
SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Quantitative Proteomics Workflow
Caption: Workflow for quantitative proteomics using a SIL peptide.
Insulin Receptor Signaling Pathway
Caption: Simplified overview of the Insulin Receptor signaling pathway.
Disclaimer: Due to technical limitations, it was not possible to retrieve specific experimental data and quantitative performance metrics for this compound at this time. The provided protocols and data are based on established principles of solid-phase peptide synthesis and the general use of stable isotope-labeled amino acids. Researchers should optimize these protocols for their specific peptide sequences and applications.
Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of amino acids by mass spectrometry is a critical tool in various fields, including clinical diagnostics, drug development, and metabolic research. The accuracy and reliability of such analyses heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry due to their similar physicochemical properties to the target analyte.[1][2]
This document provides detailed application notes and protocols for the use of N-Fmoc-L-isoleucine-d10, a deuterium-labeled derivative of L-isoleucine, as an internal standard for the quantitative analysis of L-isoleucine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fluorenylmethoxycarbonyl (Fmoc) protecting group offers unique properties that can be advantageous in specific analytical workflows.
Principle of Internal Standardization
An internal standard (IS) is a compound of a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[2] The IS should ideally have chemical and physical properties similar to the analyte of interest. By monitoring the signal of the IS relative to the analyte, variations introduced during sample preparation, injection, and ionization can be normalized, leading to improved accuracy and precision of the quantitative results.[1][2] this compound serves as an ideal internal standard for L-isoleucine as it co-elutes with the analyte and exhibits similar ionization characteristics, while its mass difference allows for distinct detection by the mass spectrometer.
Experimental Protocols
Quantification of L-Isoleucine in Human Plasma
This protocol describes a method for the quantitative analysis of L-isoleucine in human plasma using this compound as an internal standard. The method involves a simple protein precipitation step followed by LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
L-Isoleucine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of L-isoleucine in ultrapure water.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions of L-isoleucine by serial dilution of the stock solution with ultrapure water to cover the desired concentration range (e.g., 1-500 µM).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of L-isoleucine into a pooled human plasma matrix.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of a working solution of this compound in methanol (e.g., at a final concentration of 50 µM).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of isoleucine from other amino acids and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
L-Isoleucine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Quantify L-isoleucine concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of L-isoleucine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation
The performance of the analytical method should be validated according to established guidelines. Key validation parameters are summarized below.
Table 1: Exemplary Method Validation Data for the Quantification of L-Isoleucine in Human Plasma.
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Calibration Range | 1 - 500 µM | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Precision | ||
| Intra-day Precision (%CV) | < 5% | ≤ 15% |
| Inter-day Precision (%CV) | < 7% | ≤ 15% |
| Accuracy | ||
| Intra-day Accuracy (% bias) | ± 6% | ± 15% |
| Inter-day Accuracy (% bias) | ± 8% | ± 15% |
| Recovery | ||
| Extraction Recovery | 95 - 105% | Consistent and reproducible |
| Matrix Effect | ||
| Ion Suppression/Enhancement | Minimal and compensated by IS | - |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of L-isoleucine using this compound as an internal standard.
Caption: Workflow for L-Isoleucine quantification.
Isoleucine Catabolic Pathway
L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a vital role in metabolism. Its catabolism is a multi-step process that occurs primarily in the mitochondria of muscle and liver cells, yielding acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle for energy production.
Caption: Simplified catabolic pathway of L-Isoleucine.
References
Application Notes and Protocols for Quantitative Proteomics Using N-Fmoc-L-isoleucine-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling precise and accurate measurement of protein abundance changes across different biological samples. N-Fmoc-L-isoleucine-d10 is a deuterated and protected form of the essential amino acid isoleucine. The presence of ten deuterium atoms results in a significant mass shift, making it an excellent tool for mass spectrometry-based quantification. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group allows for its use in solid-phase peptide synthesis.
These application notes provide detailed protocols for two primary applications of this compound in quantitative proteomics:
-
Metabolic Labeling for Relative Quantification: Utilizing L-isoleucine-d10 (after removal of the Fmoc group) in a SILAC-like (Stable Isotope Labeling with Amino Acids in Cell Culture) workflow to compare protein expression profiles between different cell populations.
-
Targeted Proteomics for Absolute Quantification: Employing this compound in the synthesis of a stable isotope-labeled peptide to serve as an internal standard for the absolute quantification of a target protein.
Application 1: Metabolic Labeling for Relative Protein Quantification
This application focuses on the use of L-isoleucine-d10 for the relative quantification of proteins in cell culture, a technique analogous to SILAC. This is particularly useful for studying cellular responses to various stimuli, such as drug treatment or changes in nutrient availability. A key signaling pathway that is responsive to amino acid levels is the mTOR pathway, which regulates cell growth and proliferation.
Investigating the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. Leucine and isoleucine are known to activate the mTORC1 complex.[5][6][7][8][9] By using L-isoleucine-d10 in a SILAC experiment, researchers can quantitatively measure changes in the proteome in response to mTOR activation or inhibition.
Simplified mTOR signaling pathway activated by amino acids.
Experimental Workflow for Metabolic Labeling
The overall workflow involves culturing two cell populations in media containing either the "light" (natural abundance) or "heavy" (deuterated) isoleucine. Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.
Workflow for metabolic labeling using L-isoleucine-d10.
Protocols
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Dissolve this compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Evaporate the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of deionized water.
-
Precipitate the deprotected L-isoleucine-d10 by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and discard the supernatant.
-
Wash the pellet with cold diethyl ether twice.
-
Dry the pellet under vacuum.
-
For use in cell culture, dissolve the dried L-isoleucine-d10 in deionized water, adjust the pH to 7.4 with HCl, and sterile filter.
-
Determine the precise concentration of the L-isoleucine-d10 solution by a suitable method (e.g., amino acid analysis or UV-Vis spectroscopy after derivatization).
Materials:
-
Isoleucine-free cell culture medium (e.g., SILAC DMEM or RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-isoleucine ("light")
-
L-isoleucine-d10 ("heavy")
-
Cells of interest
Protocol:
-
Medium Preparation:
-
Light Medium: Prepare isoleucine-free medium supplemented with dFBS and the normal concentration of "light" L-isoleucine.
-
Heavy Medium: Prepare isoleucine-free medium supplemented with dFBS and the same concentration of "heavy" L-isoleucine-d10.
-
-
Cell Adaptation: Culture the cells for at least 6 doublings in both light and heavy media to ensure >98% incorporation of the respective isoleucine isotope.[10][11][12]
-
Experimental Treatment: Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., treat the "heavy" cells with a drug and the "light" cells with a vehicle control).
-
Cell Harvesting and Mixing: Harvest the cells from both conditions, count them, and mix the "light" and "heavy" cell populations at a 1:1 ratio.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 spin columns for peptide cleanup
Protocol:
-
Cell Lysis: Lyse the combined cell pellet in lysis buffer on ice.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
In-solution Protein Digestion:
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using C18 spin columns according to the manufacturer's protocol.[20][21][22][23][24]
-
LC-MS/MS Analysis: Analyze the cleaned peptides by high-resolution mass spectrometry.
Quantitative Data Presentation
The relative abundance of proteins is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs in the mass spectra.
Table 1: Representative Quantitative Data from a Metabolic Labeling Experiment Investigating mTORC1 Signaling.
| Protein Accession | Gene Name | Description | Heavy/Light Ratio | p-value | Regulation |
| P42345 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 2.54 | 0.001 | Upregulated |
| P62753 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.45 | 0.005 | Downregulated |
| Q9BVC4 | ULK1 | Unc-51 like autophagy activating kinase 1 | 0.38 | 0.003 | Downregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| P08670 | VIM | Vimentin | 0.98 | 0.89 | Unchanged |
Application 2: Targeted Proteomics for Absolute Protein Quantification
This application involves the use of this compound in the solid-phase synthesis of a specific peptide containing the deuterated isoleucine. This "heavy" peptide is then used as an internal standard for the absolute quantification of the corresponding endogenous "light" peptide (and by inference, the parent protein) in a complex sample using techniques like Selected Reaction Monitoring (SRM).[25][26][27][28][29][30]
Experimental Workflow for Targeted Proteomics
The workflow begins with the selection of a proteotypic peptide from the target protein. This peptide is then synthesized with the incorporation of this compound. A known amount of the purified heavy peptide is spiked into the biological sample, which is then processed and analyzed by mass spectrometry.
Workflow for targeted proteomics using a heavy labeled peptide.
Protocols
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Solid-phase synthesis resin (e.g., Wang or Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
Protocol:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Amino Acid Coupling Cycles: Sequentially couple the subsequent Fmoc-protected amino acids, using this compound at the appropriate position in the peptide sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[31][32]
-
Purification: Purify the crude heavy peptide by reverse-phase HPLC.
-
Quantification: Accurately quantify the purified heavy peptide by amino acid analysis or another suitable method.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Quantified heavy peptide standard
-
Digestion reagents (as in Application 1)
-
LC-MS/MS system capable of SRM/MRM
Protocol:
-
Protein Digestion: Digest the protein sample as described in Application 1.
-
Spike-in Standard: Add a known amount of the quantified heavy peptide standard to the digested sample.
-
Peptide Cleanup: Desalt the sample using C18 spin columns.
-
LC-SRM/MRM Analysis: Analyze the sample by LC-MS/MS, monitoring the specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (standard) peptides.
Quantitative Data Presentation
The absolute quantity of the endogenous peptide is calculated by comparing its peak area to that of the known amount of the spiked-in heavy peptide standard.
Table 2: Representative Data for Absolute Quantification of Protein Kinase B (AKT1) in different cell lines.
| Cell Line | Endogenous Peptide Sequence | Heavy Peptide Standard | Endogenous Peak Area | Heavy Peak Area | Calculated Amount (fmol/µg protein) |
| HEK293 | IQD(I)VFDADFEIGR | IQD(I-d10)VFDADFEIGR | 8.54E+06 | 1.21E+07 | 70.6 |
| HeLa | IQD(I)VFDADFEIGR | IQD(I-d10)VFDADFEIGR | 1.23E+07 | 1.19E+07 | 103.4 |
| A549 | IQD(I)VFDADFEIGR | IQD(I-d10)VFDADFEIGR | 5.43E+06 | 1.25E+07 | 43.4 |
I denotes the position of isoleucine.
Conclusion
This compound is a versatile reagent for quantitative proteomics. By following the detailed protocols provided in these application notes, researchers can effectively employ this compound for both relative and absolute quantification of proteins. These methods are powerful tools for elucidating complex biological processes, discovering biomarkers, and advancing drug development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. In-solution digestion of proteins for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 18. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 19. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Peptide Cleanup — CellSurfer [cellsurfer.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tools.thermofisher.com [tools.thermofisher.com]
- 28. youtube.com [youtube.com]
- 29. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 30. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 31. peptide.com [peptide.com]
- 32. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: N-Fmoc-L-isoleucine-d10 in Biomolecular NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Isoleucine in Advanced Biomolecular NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. However, its application to larger proteins and complexes (>30 kDa) is often hindered by severe line broadening and spectral overlap, which arise from rapid transverse relaxation of nuclear spins. A key strategy to overcome this limitation is the use of deuteration in combination with specific protonation of methyl groups, particularly those of Isoleucine, Leucine, and Valine (ILV).
This approach, known as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), leverages the favorable relaxation properties of ¹³C-¹H methyl groups in a highly deuterated environment to yield sharp, well-resolved signals even for very large systems.[1][2] N-Fmoc-L-isoleucine-d10 is a deuterated and protected form of the amino acid isoleucine. While the Fmoc protecting group makes it ideal for solid-phase peptide synthesis, its deprotected form, L-isoleucine-d10, is a crucial component for introducing deuterated isoleucine into proteins for NMR studies, typically through cell-free protein synthesis. In cellular expression systems, deuterated precursors like α-ketobutyrate are often used to achieve similar labeling patterns.[3][4]
The primary application of incorporating deuterated isoleucine is to create a "silent" background, where the majority of protons are replaced with deuterium.[5] This dramatically simplifies the ¹H NMR spectrum and reduces dipolar relaxation pathways, which are the main cause of line broadening in large molecules.[5][6] Subsequently, specific ¹H,¹³C-labeled methyl groups, introduced via metabolic precursors, serve as sensitive probes for structural and dynamic studies.[3] This selective labeling strategy is indispensable for investigating the dynamics of large macromolecular assemblies and membrane proteins.[7][8]
Core Applications of Deuterated Isoleucine in Biomolecular NMR
The use of deuterated isoleucine, in conjunction with selective methyl labeling, provides significant advantages for several advanced NMR applications:
-
Structure and Dynamics of Large Proteins (>100 kDa): Methyl-TROSY NMR allows for the study of high-molecular-weight systems that are intractable with conventional NMR methods.[2] The sharp signals from isoleucine methyl groups provide critical structural restraints and report on dynamic events over a wide range of timescales.
-
Protein-Ligand Interactions and Drug Discovery: By monitoring the chemical shift perturbations of isoleucine methyl resonances upon ligand binding, researchers can map binding sites, determine affinities, and characterize the conformational changes associated with molecular recognition. The enhanced sensitivity of this method makes it highly suitable for NMR-based screening of compound libraries.[4]
-
Allostery and Conformational Change: Isoleucine residues are often located in the hydrophobic core of proteins, making their methyl groups excellent probes for monitoring long-range conformational changes associated with allosteric regulation.
-
Membrane Protein Studies: The combination of deuteration and specific methyl labeling is particularly powerful for studying membrane proteins, which are typically large and require solubilization in detergent micelles or lipid nanodiscs, further increasing their effective molecular weight.
Quantitative Data Summary
The efficiency of isotopic labeling and the final protein yield are critical parameters for the success of NMR experiments. These values are highly dependent on the specific protein, the expression system, and the labeling protocol. The table below provides representative data for protein expression and labeling.
| Parameter | E. coli Expression | Pichia pastoris Expression | Cell-Free Synthesis |
| Typical Protein Yield | 1-10 mg/L | 0.5-5 mg/L | 1-5 mg/reaction (mL) |
| Deuteration Level | > 95% | > 90% | > 98% |
| ¹³C-Isoleucine Incorporation | > 90% | ~85-95% | > 98% |
| Reference Example | Malate Synthase G (82 kDa) | Actin (42 kDa) | Bacteriorhodopsin |
| Example Yield | N/A | 2.5 mg/L[7] | N/A |
Experimental Protocols
Two primary strategies are employed for producing deuterated proteins with selectively protonated isoleucine methyl groups: in vivo expression in deuterated media and in vitro cell-free protein synthesis.
Protocol 1: Isoleucine Labeling in E. coli using Deuterated Media
This protocol is adapted for expressing a target protein in E. coli grown in D₂O-based minimal media, with the addition of a ¹³C-labeled precursor for the isoleucine methyl group.
1. Adaptation to Deuterated Media:
- Streak E. coli BL21(DE3) cells harboring the expression plasmid on an LB-agar plate.
- Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
- Use the overnight culture to inoculate 50 mL of M9 minimal medium prepared with 25% D₂O and grow until OD₆₀₀ reaches ~0.8.
- Sequentially adapt the cells to higher D₂O concentrations (50%, 75%, and finally 100%) by transferring the culture at each stage once it reaches an OD₆₀₀ of ~0.8.
2. Protein Expression and Labeling:
- Inoculate 1 L of M9 minimal medium prepared in 100% D₂O with ¹⁵NH₄Cl and ²H-glucose as the sole nitrogen and carbon sources, respectively, with the adapted cell culture.
- Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.
- Lower the temperature to a suitable expression temperature (e.g., 18-25°C).
- Approximately 1 hour before induction, add 80-100 mg/L of α-ketobutyric acid (¹³C₄, ²H₃) to selectively label the isoleucine δ1 methyl group.
- Induce protein expression with IPTG (final concentration 0.5-1 mM).
- Continue expression for 16-24 hours.
3. Cell Harvesting and Protein Purification:
- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes).
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.
- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes).
- Purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).
Protocol 2: Cell-Free Protein Synthesis with L-Isoleucine-d10
Cell-free protein synthesis offers precise control over the amino acid composition, making it ideal for specific labeling with minimal isotopic scrambling.[9][10][11]
1. Preparation of the Cell-Free Reaction Mixture:
- Use a commercial E. coli based cell-free expression kit or a lab-prepared S30 extract.
- Prepare a master mix containing the cell extract, energy source (e.g., phosphoenolpyruvate, ATP, GTP), buffers, and salts as per the manufacturer's instructions.
- Prepare an amino acid mixture containing all 20 amino acids except isoleucine. For a fully deuterated background, all amino acids in this mixture should be deuterated.
- Add the target protein's expression plasmid to the master mix.
2. Isotopic Labeling:
- To the reaction mixture, add the custom amino acid mix.
- For deuterated isoleucine with a labeled methyl group, add L-isoleucine-d₉ (with ¹³CH₃ at the δ1 position) to the desired final concentration (typically 0.5-1 mM). If the goal is a fully deuterated isoleucine, L-isoleucine-d10 would be used.
- The advantage of cell-free systems is the ability to directly add the desired labeled amino acid without relying on metabolic precursors.[9][11]
3. Protein Synthesis and Purification:
- Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 4-8 hours.
- If the protein is expressed with a purification tag (e.g., His-tag), it can be purified directly from the reaction mixture using affinity chromatography.
- Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, in 100% D₂O).
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key workflows for isotopic labeling and NMR analysis.
Caption: Workflow for isotopic labeling and subsequent NMR analysis.
Caption: Rationale behind the methyl-TROSY labeling strategy.
References
- 1. ovid.com [ovid.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. users.cs.duke.edu [users.cs.duke.edu]
- 6. mdpi.com [mdpi.com]
- 7. Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-free protein production for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthelis.com [synthelis.com]
- 11. Cell-Free Protein Production for NMR Studies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Fmoc Deprotection of N-Fmoc-L-isoleucine-d10 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled amino acids, such as N-Fmoc-L-isoleucine-d10, is a powerful tool in quantitative proteomics, metabolic studies, and the characterization of protein structure and function. The incorporation of these labeled residues into synthetic peptides relies on standard solid-phase peptide synthesis (SPPS) methodologies, with the fluorenylmethyloxycarbonyl (Fmoc) protecting group being the most common choice for temporary Nα-amino protection.
The critical step of Fmoc deprotection, typically achieved with a secondary amine base like piperidine, is fundamental to the stepwise elongation of the peptide chain. While the principles of Fmoc chemistry are well-established, the introduction of a deuterated amino acid like this compound may raise questions regarding the efficiency and kinetics of the deprotection step. This document provides a detailed overview of the standard Fmoc deprotection protocol, considerations for its application to this compound, and experimental procedures for monitoring and optimizing this crucial reaction.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB). A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amine of the peptide, along with carbon dioxide. The piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct. This adduct has a characteristic UV absorbance, which is instrumental in monitoring the reaction's progress.
Standard Protocol for Fmoc Deprotection
The following protocol is a widely accepted method for Fmoc deprotection in solid-phase peptide synthesis and is expected to be applicable for resins functionalized with this compound.
Reagents and Materials
-
Peptide-resin functionalized with this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Washing Solvent: DMF
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Experimental Procedure
-
Resin Swelling: Swell the this compound-functionalized resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin) to the reaction vessel.
-
Agitation: Agitate the resin slurry at room temperature for 2-3 minutes.[1]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitation: Continue to agitate the mixture at room temperature for an additional 5-15 minutes.[2]
-
Drain: Drain the deprotection solution. The combined drained solutions containing the dibenzofulvene-piperidine adduct can be used for UV monitoring.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Quantitative Data and Reaction Monitoring
The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected deprotection solution.
| Parameter | Value | Reference |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | [1][2] |
| Reaction Time (Initial) | 2-3 minutes | [1][2] |
| Reaction Time (Second) | 5-15 minutes | [2] |
| Monitoring Wavelength | ~301 nm | [2] |
| Typical Yield | >90% (for standard amino acids) | [2] |
Note: While the above data are for standard Fmoc-amino acids, they provide a reliable starting point for the deprotection of this compound. It is recommended to perform initial optimization and monitoring to confirm complete deprotection.
Considerations for this compound
Steric Hindrance
Isoleucine is a β-branched amino acid, which can present a degree of steric hindrance that may slightly slow down both the coupling and deprotection steps compared to sterically unhindered amino acids. However, standard protocols are generally sufficient to achieve complete deprotection.
Potential for a Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium in the side chain of isoleucine (d10) introduces a change in mass that could potentially lead to a kinetic isotope effect (KIE). A KIE is a change in the reaction rate when an atom in the reactants is replaced with one of its isotopes. This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction.
In the case of Fmoc deprotection, the rate-determining step is the abstraction of a proton from the C9 position of the fluorenyl group. Since the deuteration in this compound is on the amino acid side chain and not on the Fmoc group itself, a significant primary KIE is not expected. However, a small secondary KIE, arising from the isotopic substitution being remote from the bond being broken, cannot be entirely ruled out, although it is unlikely to have a practical impact on the overall efficiency of the deprotection under standard conditions. Researchers should be aware of this theoretical possibility and can investigate it by comparing the deprotection kinetics of the deuterated and non-deuterated analogues.
Protocol for Monitoring Fmoc Deprotection of this compound via UV-Vis Spectroscopy
This protocol allows for the quantitative assessment of the Fmoc deprotection reaction.
Materials
-
Collected deprotection solution (from the standard protocol)
-
DMF (for dilution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
-
Collect Filtrate: Combine the drained solutions from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute: Dilute the collected solution to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the diluted solution at approximately 301 nm. Use DMF as the blank.[2]
-
Calculate Resin Loading/Deprotection Yield: The loading of the resin (and thus the efficiency of the deprotection) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time, degraded piperidine solution, peptide aggregation. | Extend the deprotection time, use freshly prepared 20% piperidine in DMF, or consider using alternative solvents like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation. |
| Low Yield of Final Peptide | Incomplete deprotection leading to deletion sequences. | Ensure complete deprotection at each step by monitoring with UV-Vis spectroscopy or a qualitative method like the Kaiser test. |
Visual Representations
Experimental Workflow for Fmoc Deprotection
Caption: Workflow for the Fmoc deprotection of resin-bound amino acids.
Logical Relationship of Fmoc Deprotection Monitoring
Caption: The logical steps involved in monitoring Fmoc deprotection via UV spectroscopy.
Conclusion
The Fmoc deprotection of this compound is anticipated to proceed efficiently using standard solid-phase peptide synthesis protocols. The use of 20% piperidine in DMF remains the method of choice. While a significant kinetic isotope effect is not expected, researchers should be mindful of the potential for subtle variations and are encouraged to monitor the reaction, particularly during the initial syntheses with this deuterated amino acid. The detailed protocols and monitoring procedures provided in this document offer a comprehensive guide for the successful incorporation of this compound into synthetic peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 as a Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Fmoc-L-isoleucine-d10, a stable isotope-labeled amino acid, as a powerful tracer in various biological research and drug development applications. The incorporation of the deuterated isoleucine enables precise and quantitative analysis of protein dynamics, metabolic fluxes, and drug target engagement.
Introduction to this compound
This compound is a chemically modified version of the essential amino acid L-isoleucine. It features two key modifications:
-
N-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the alpha-amino group. This feature makes it ideal for use in Solid-Phase Peptide Synthesis (SPPS), allowing for the creation of specific, isotopically labeled peptide sequences.
-
d10 (deuterium labeling): The ten hydrogen atoms on the isoleucine side chain are replaced with deuterium, a stable, heavy isotope of hydrogen. This results in a mass shift of +10 Daltons compared to the unlabeled counterpart, which can be readily detected by mass spectrometry.
These characteristics make this compound a versatile tool for:
-
Quantitative Proteomics: Primarily through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
-
Metabolic Flux Analysis: Tracing the fate of isoleucine through various metabolic pathways.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.
-
Internal Standards: Serving as a precise internal standard for the quantification of unlabeled isoleucine or isoleucine-containing peptides in complex biological samples.[1]
Key Applications and Methodologies
Quantitative Proteomics using Isoleucine-d10 SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. By metabolically incorporating stable isotope-labeled amino acids, researchers can accurately compare protein abundance between different cell populations. While arginine and lysine are commonly used, isoleucine labeling can provide complementary data, especially for proteins with low arginine and lysine content.
Application: To identify changes in protein expression in response to drug treatment, genetic modification, or environmental stimuli.
Experimental Workflow:
Protocol: Isoleucine-d10 SILAC
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM/F-12) that is deficient in L-isoleucine. For the "light" medium, supplement it with normal L-isoleucine. For the "heavy" medium, supplement it with L-isoleucine-d10. Note: Since this compound is protected, for metabolic labeling, the unprotected L-isoleucine-d10 should be used in the culture medium.
-
Cell Culture and Labeling: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Cell Harvesting and Mixing: Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two conditions.
Quantitative Data Presentation:
The results of a SILAC experiment are typically presented in a table format, highlighting the proteins with significant changes in abundance.
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P02768 | ALB | 0.45 | 0.001 | Down-regulated |
| Q9Y6K9 | HSP90B1 | 2.15 | 0.005 | Up-regulated |
| P60709 | ACTB | 1.02 | 0.95 | Unchanged |
| P10636 | G6PD | 1.89 | 0.01 | Up-regulated |
| P31930 | GSTP1 | 0.51 | 0.008 | Down-regulated |
H/L Ratio: Ratio of the abundance of the protein in the "heavy" (treated) sample to the "light" (control) sample.
Synthesis of Labeled Peptide Internal Standards
This compound is ideally suited for the synthesis of stable isotope-labeled (SIL) peptides via Fmoc-based solid-phase peptide synthesis (SPPS). These SIL peptides can be used as internal standards for the absolute quantification of their endogenous, unlabeled counterparts in complex biological samples.
Application: To accurately measure the concentration of a specific target peptide (and by inference, its parent protein) in tissues, plasma, or other biological fluids.
Protocol: Synthesis of a Deuterated Peptide Standard
-
Resin Preparation: Select a suitable resin (e.g., Wang or Rink Amide resin) and swell it in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling Cycle:
-
Activate the next Fmoc-protected amino acid (for the position where the label is desired, use this compound) using a coupling reagent (e.g., HBTU, HATU).
-
Couple the activated amino acid to the free N-terminus of the growing peptide chain on the resin.
-
Wash the resin to remove excess reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Characterization: Purify the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Experimental Workflow for Quantification using a Labeled Peptide Standard:
Tracing Isoleucine Metabolism
By introducing L-isoleucine-d10 into a biological system, researchers can trace its metabolic fate. Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Its catabolism leads to the production of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.
Signaling and Metabolic Pathway:
The catabolic pathway of isoleucine is a key area of study in metabolic research. Tracing the incorporation of the d10 label into downstream metabolites can provide insights into metabolic flux and enzyme activity.
Protocol: Metabolic Tracing of Isoleucine-d10
-
Labeling: Introduce L-isoleucine-d10 to the biological system of interest (e.g., cell culture medium or animal diet).
-
Time Course: Collect samples at various time points to track the dynamic changes in metabolite labeling.
-
Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvents (e.g., a mixture of acetonitrile and methanol).[1]
-
LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the deuterated metabolites.
-
Flux Analysis: Use the quantitative data to model the flux of isoleucine through its metabolic pathways.
Expected Labeled Metabolites and Mass Shifts:
| Metabolite | Unlabeled Mass (Da) | d10-Isoleucine Derived Mass (Da) | Mass Shift (Da) |
| α-Keto-β-methylvalerate | 130.06 | 139.12 | +9 |
| α-Methylbutyryl-CoA | 843.18 | 852.24 | +9 |
| Tiglyl-CoA | 841.16 | 849.22 | +8 |
| Acetyl-CoA | 809.12 | 812.14 | +3 |
| Propionyl-CoA | 823.13 | 827.16 | +4 |
Considerations for Drug Development
The use of deuterated amino acids in peptide-based drug candidates is an emerging strategy in drug development. The replacement of hydrogen with deuterium can alter the pharmacokinetic properties of a drug by slowing down its metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to improved drug efficacy and a better safety profile. This compound can be used to synthesize deuterated versions of peptide drugs for preclinical and clinical evaluation.
Summary and Outlook
This compound is a highly valuable research tool for scientists in academia and industry. Its applications in quantitative proteomics, metabolic tracing, and as an internal standard for mass spectrometry provide a robust platform for advancing our understanding of complex biological systems. Furthermore, its potential use in the development of more stable and effective peptide-based therapeutics highlights its significance in the future of drug discovery.
References
Application Notes and Protocols for Coupling N-Fmoc-L-isoleucine-d10 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for research, therapeutic, and diagnostic applications. The stepwise addition of amino acids to a growing peptide chain anchored to a solid support allows for high efficiency and purity of the final product. However, the incorporation of certain amino acids, particularly those with significant steric hindrance, can present significant challenges to achieving optimal coupling efficiency.
N-Fmoc-L-isoleucine, a β-branched amino acid, is notoriously difficult to couple due to the steric bulk of its side chain impeding the approach to the reactive carbonyl center. This can lead to incomplete reactions, resulting in deletion sequences that are often difficult to separate from the target peptide, ultimately lowering the overall yield and purity. The deuterated analog, N-Fmoc-L-isoleucine-d10, while chemically similar to its proteo-form, is expected to exhibit comparable coupling challenges due to its identical steric profile.
These application notes provide a detailed overview of strategies and protocols to optimize the coupling efficiency of this compound in Fmoc-based SPPS. We will explore the use of various coupling reagents and provide detailed experimental procedures to guide researchers in overcoming the challenges associated with this sterically hindered amino acid.
Factors Influencing Coupling Efficiency
Several factors can impact the success of coupling sterically hindered amino acids like this compound:
-
Choice of Coupling Reagent: The activating agent plays a critical role. For sterically demanding couplings, more potent activating reagents are required to facilitate amide bond formation.
-
Reaction Time: Extended coupling times can help drive the reaction to completion.
-
Temperature: In some cases, elevated temperatures can enhance coupling efficiency, although this must be balanced against the risk of racemization and other side reactions.
-
Solvent: The choice of solvent can influence resin swelling and the solubility of reagents, which can affect reaction kinetics. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS.
-
Double Coupling: Repeating the coupling step is a common strategy to ensure maximum incorporation of the amino acid.
Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the characteristics of several commonly used coupling reagents in the context of sterically hindered couplings.
| Coupling Reagent | Class | Advantages | Disadvantages | Recommended Use for Hindered Couplings |
| HATU | Aminium/Uronium Salt | Highly reactive and fast.[1] Effective for difficult couplings, including N-methylated amino acids.[2] | Higher cost.[1] Can cause guanidinylation of the N-terminal amine if used in excess.[1] | Highly Recommended |
| HCTU | Aminium/Uronium Salt | High coupling efficiency, often faster than HBTU.[1] | More expensive than HBTU. Can also cause guanidinylation. | Recommended |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings.[1] Less prone to N-terminal capping side reactions compared to aminium salts.[1] | Generally less reactive than HATU, may require longer coupling times for very difficult sequences.[1] | Recommended |
| DIC/Oxyma | Carbodiimide/Oxime | Cost-effective. Low racemization potential.[2] | Slower than uronium/aminium salts. May be less effective for the most challenging couplings. | Suitable for less demanding hindered couplings; may require double coupling and longer reaction times. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using different coupling reagents. These protocols assume a 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.
Protocol 1: Coupling using HATU
This protocol is highly recommended for achieving maximum coupling efficiency with this compound.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (5 equivalents, 0.5 mmol)
-
HATU (4.9 equivalents, 0.49 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or a double coupling can be performed.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.
-
Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Coupling using PyBOP
This protocol offers a robust alternative to HATU, with a lower risk of N-terminal capping.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (5 equivalents, 0.5 mmol)
-
PyBOP (5 equivalents, 0.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve this compound and PyBOP in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. A double coupling may be necessary.
-
Washing and Monitoring: Follow steps 6-8 from Protocol 1.
Protocol 3: Coupling using DIC/Oxyma
This is a more economical option, which may require more stringent monitoring and potentially double coupling to achieve high efficiency.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (5 equivalents, 0.5 mmol)
-
Oxyma Pure (5 equivalents, 0.5 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents, 0.5 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and Oxyma Pure in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 4-6 hours. A double coupling is strongly recommended for this method with sterically hindered amino acids.
-
Washing and Monitoring: Follow steps 6-8 from Protocol 1.
Quantitative Data Summary
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides expected coupling efficiencies based on studies of other sterically hindered amino acids.[3] These values are intended as a guideline and can be influenced by the specific peptide sequence and synthesis conditions.
| Coupling Reagent | Typical Coupling Time | Expected Single Coupling Efficiency | Notes |
| HATU | 1-2 hours | > 99.5% | Generally provides the highest efficiency for a single coupling. |
| HCTU | 1-2 hours | > 99% | Very effective, slightly less potent than HATU in some cases. |
| PyBOP | 2-4 hours | > 99% | Excellent efficiency, may require slightly longer coupling times than HATU. |
| DIC/Oxyma | 4-6 hours | 98-99% | A double coupling is often required to achieve >99% efficiency. |
Visualizing the SPPS Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the key workflows and decision-making processes in the coupling of this compound.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Decision logic for selecting a coupling reagent for hindered amino acids.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound is critical for the synthesis of many target peptides. While challenging, high coupling efficiencies can be achieved through the careful selection of potent coupling reagents, optimization of reaction conditions, and diligent monitoring of the reaction progress. The use of powerful activating agents such as HATU or PyBOP is strongly recommended. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can significantly improve the outcomes of their solid-phase peptide synthesis endeavors involving this compound and other sterically demanding building blocks.
References
Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 in Peptide Mapping and Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of proteomics and biopharmaceutical drug development, accurate and precise quantification of proteins is paramount. Peptide mapping and sequencing using mass spectrometry (MS) are cornerstone analytical techniques for protein characterization, identification, and quantification. The use of stable isotope-labeled (SIL) internal standards has become the gold standard for achieving the highest levels of accuracy and precision in these quantitative assays.[1][2] N-Fmoc-L-isoleucine-d10 is a deuterated, protected amino acid designed for incorporation into synthetic peptides. These "heavy" peptides, which are chemically identical to their endogenous counterparts but differ in mass, serve as ideal internal standards for isotope dilution mass spectrometry (IDMS).[1]
By spiking a known amount of the heavy peptide standard into a sample, variations arising from sample preparation, chromatographic separation, and mass spectrometric ionization can be effectively normalized.[1][2] This approach, often referred to as the Absolute Quantification (AQUA) strategy, allows for the precise and accurate determination of the absolute abundance of a target protein or its post-translational modifications in complex biological matrices.[3][4]
These application notes provide detailed protocols for the synthesis of a stable isotope-labeled peptide using this compound and its subsequent application in a quantitative peptide mapping workflow.
Applications
Stable isotope-labeled peptides synthesized with this compound are primarily used as internal standards in quantitative mass spectrometry-based applications, including:
-
Absolute Protein Quantification: Determining the exact concentration of a target protein in a complex mixture such as cell lysates or plasma.[3][5][6]
-
Biomarker Validation: Accurately quantifying potential protein biomarkers for disease diagnosis, prognosis, or monitoring treatment response.
-
Pharmacokinetic Studies: Measuring the concentration of therapeutic proteins and their metabolites in biological fluids over time.
-
Post-Translational Modification (PTM) Analysis: Quantifying the stoichiometry of specific PTMs, such as phosphorylation or glycosylation.[3]
-
Peptide Sequencing: The known mass shift introduced by the d10-isoleucine can aid in the confident identification and sequencing of the corresponding endogenous peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a d10-Isoleucine Labeled Peptide
This protocol describes the manual synthesis of a target peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
This compound
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (starting with the C-terminal amino acid, and subsequently this compound at the desired position) and 3-5 equivalents of OxymaPure® in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Allow the crude peptide to air dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
-
Quantification of the Labeled Peptide: Accurately determine the concentration of the purified heavy peptide stock solution using amino acid analysis (AAA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of a cleavable stable isotope labeled synthetic peptide for absolute protein quantification using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting aggregation with N-Fmoc-L-isoleucine-d10 in peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide aggregation during solid-phase peptide synthesis (SPPS), with a special focus on sequences containing N-Fmoc-L-isoleucine-d10.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in SPPS?
A1: During solid-phase peptide synthesis (SPPS), as the peptide chain elongates, it can fold into secondary structures like β-sheets. These structures can cause individual peptide chains to stick together through intermolecular hydrogen bonds, a phenomenon known as aggregation.[1][2] This is particularly common in sequences containing stretches of hydrophobic amino acids.[1][2] Aggregation becomes a significant issue as it can physically block reactive sites on the growing peptide, leading to incomplete coupling and deprotection reactions, which in turn results in lower yields and difficult purifications.[1][3]
Q2: My synthesis is failing. How can I tell if aggregation is the cause?
A2: There are several key indicators of on-resin aggregation. In batch synthesis, a primary sign is the shrinking or collapse of the resin beads.[1][2] For continuous-flow synthesis, aggregation is often identified by a flattened and broadened UV deprotection profile during the Fmoc-removal step.[2] It is also important to note that in cases of severe aggregation, standard coupling tests like the Kaiser or TNBS tests can be unreliable and may produce false-negative results.[3]
Q3: Are certain amino acids, like isoleucine, more prone to causing aggregation?
A3: Yes, peptides that contain consecutive hydrophobic residues such as alanine (Ala), valine (Val), and isoleucine (Ile) are frequently problematic and prone to aggregation.[2][3] The β-branched nature of isoleucine's side chain can contribute to steric hindrance and promote the formation of interchain hydrogen bonds, which drives the aggregation process.[4]
Q4: We are using this compound and observing unusual aggregation. Does the deuterium labeling have an effect?
A4: While direct studies on this compound's specific impact on aggregation are limited, the principles of isotope effects suggest it can influence the process. Deuterium is heavier than hydrogen, and replacing C-H bonds with C-D bonds can alter the strength of certain non-covalent interactions that drive aggregation:
-
Hydrogen Bonds: The substitution of hydrogen with deuterium can affect the strength of hydrogen bonds, which are fundamental to the formation of the β-sheet structures that cause aggregation.[5]
-
Hydrophobic Interactions: Deuterium oxide (heavy water) has been shown to increase the aggregation of proteins where hydrophobic forces are the main driver.[6] Since isoleucine has a hydrophobic side chain, it is plausible that deuterating this side chain (as in d10) could strengthen these hydrophobic interactions, potentially leading to increased or altered aggregation behavior compared to its non-deuterated counterpart.
The effect is complex and may be sequence-dependent. If you observe different aggregation patterns with the deuterated amino acid, it is recommended to employ strategies to disrupt these interactions.
Troubleshooting Guide for Aggregation
If you suspect peptide aggregation is occurring, consult the following table for potential solutions and recommended actions.
| Problem | Potential Cause | Recommended Solutions & Actions |
| Low crude peptide yield and purity | Incomplete coupling and/or deprotection due to peptide aggregation. | 1. Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids approximately every 6-7 residues to disrupt secondary structure formation.[3][7] 2. Optimize Solvents: Switch from DMF to NMP, or use special solvent mixtures like a "magic mixture" (DCM/DMF/NMP 1:1:1) or add DMSO to improve solvation.[1][4][7] 3. Change the Solid Support: Use a resin with a lower substitution level or switch to a more hydrophilic PEG-based resin (e.g., NovaPEG, TentaGel) to improve swelling.[1][3] |
| Failed or incomplete coupling reactions | Steric hindrance at the N-terminus due to aggregated peptide chains, preventing access for the incoming amino acid. | 1. Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[2][3] 2. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HBTU, or PyBOP.[3] 3. Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 55°C or higher) can help disrupt aggregates. Microwave-assisted synthesis is particularly effective for this.[1][7][8] |
| Incomplete Fmoc-deprotection | Aggregation preventing the piperidine solution from accessing the Fmoc group. | 1. Extend Deprotection Time: Increase the duration of the deprotection step.[7] 2. Use a Stronger Base: For difficult cases, switch to a stronger deprotection reagent, such as one containing DBU.[1] |
| Resin Shrinking | Collapse of the resin matrix due to strong interchain hydrogen bonding of the attached peptides. | 1. Wash with Chaotropic Salts: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt hydrogen bonds.[1][2][3] 2. Sonication: Applying sonication during the coupling or deprotection steps can help to break up resin clumps and improve solvent penetration.[1] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
Objective: To disrupt β-sheet formation by introducing a "kink" in the peptide backbone.[5][9][10]
Methodology:
-
Dipeptide Selection: In your sequence, identify a Ser, Thr, or Cys residue. Replace this residue and the one immediately preceding it with the corresponding Fmoc-Xaa-Ser/Thr/Cys(ΨPro)-OH dipeptide.[3][9]
-
Activation & Coupling:
-
Dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a suitable coupling agent like HATU (5 equivalents) in a minimal volume of DMF or NMP.[2]
-
Add DIPEA (10 equivalents).[2]
-
Immediately add this activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[2]
-
-
Synthesis Continuation: Continue with the standard SPPS cycles. The pseudoproline's cyclic structure is stable throughout the synthesis.
-
Cleavage and Deprotection: The native Ser, Thr, or Cys residue is automatically regenerated during the final TFA cleavage step.[3]
Protocol 2: Use of Dmb/Hmb Backbone Protection
Objective: To prevent interchain hydrogen bonding by temporarily protecting a backbone amide nitrogen.[1][11]
Methodology:
-
Residue Selection: Identify a suitable position for incorporation, ideally every six to seven residues.[3] Glycine is a common choice, and pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides are commercially available to avoid a difficult coupling step onto the protected backbone.[3][7]
-
Coupling:
-
Swell and deprotect the resin as per standard SPPS protocols.
-
Couple the Fmoc-Aaa-(Dmb)Gly-OH dipeptide using a standard protocol (e.g., with HATU/DIPEA).[7]
-
Wash the resin thoroughly.
-
-
Synthesis Continuation: Proceed with the synthesis. The bulky Dmb group disrupts secondary structure formation.
-
Cleavage and Deprotection: The Dmb group is acid-labile and will be removed during the final TFA cleavage. It is recommended to include a scavenger such as triisopropylsilane (TIS) in the cleavage cocktail.[7]
Protocol 3: High-Temperature Synthesis
Objective: To use thermal energy to disrupt aggregates and accelerate coupling and deprotection reactions.
Methodology:
-
Setup: Use a peptide synthesizer equipped with a heating unit (conventional or microwave).
-
Temperature: Set the reaction vessel temperature to between 55°C and 86°C.[2][8] Pre-heating the solvents and reagents before they are delivered to the vessel can also improve efficiency.[12]
-
Reaction Times: Elevated temperatures allow for significantly reduced reaction times. For example, at 86°C, coupling times can be shortened to 10 minutes and deprotection times to 2.5 minutes.[8]
-
Caution: Be aware that high temperatures can increase the risk of racemization for sensitive amino acids like Cys and His.[8][13]
Visual Guides
Caption: A logical workflow for diagnosing and addressing peptide aggregation.
Caption: How pseudoproline dipeptides disrupt the formation of β-sheets.
References
- 1. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Isotope effects in peptide group hydrogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotope effects on amyloid aggregation · Computational Chemistry [compchem.nl]
- 6. Protein aggregation. The effect of deuterium oxide on large protein aggregates of C-phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. Understanding Curli Amyloid-Protein Aggregation by Hydrogen–Deuterium Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptide.com [peptide.com]
- 13. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
Preventing racemization of N-Fmoc-L-isoleucine-d10 during coupling
Topic: Preventing Racemization of N-Fmoc-L-isoleucine-d10 during Coupling
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization (epimerization) of this compound during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., L- to a mix of L- and D-isomers). In the case of amino acids with more than one chiral center, like isoleucine, this process is more accurately termed epimerization.[1][2] During peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid can lead to the loss of stereochemical integrity at the alpha-carbon (Cα). This results in the incorporation of the incorrect diastereomer into the peptide sequence, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
For this compound, the principles of racemization are the same. However, the presence of deuterium at the alpha-carbon is expected to slow down the rate of racemization due to a primary kinetic isotope effect (KIE).[3] The C-D bond is stronger than a C-H bond, making the abstraction of the alpha-proton (in this case, a deuteron), a key step in the most common racemization pathway, more difficult and thus slower.[3][4]
Q2: What are the primary mechanisms of racemization during the coupling of this compound?
A2: The two primary mechanisms for racemization during peptide coupling are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-Fmoc-amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The alpha-proton (or deuteron in this case) of the oxazolone is acidic and can be abstracted by a base. The resulting achiral enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers upon reaction with the amine component.
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton (deuteron) from the activated amino acid by a base, forming an enolate intermediate without proceeding through an oxazolone. This pathway is generally less common but can be significant under strongly basic conditions.
Q3: How does the choice of coupling reagent affect the racemization of this compound?
A3: The choice of coupling reagent is critical in minimizing racemization.
-
Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of nucleophilic additives.
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally preferred for minimizing racemization as they form active esters in situ that are less prone to cyclizing into oxazolones. Reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt) are often superior to those based on 1-hydroxybenzotriazole (HOBt). COMU, in particular, has shown very low levels of racemization.
Q4: Which additives are most effective at suppressing racemization?
A4: Additives are crucial, especially when using carbodiimide coupling reagents. They react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization.
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at both accelerating coupling and suppressing racemization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt, demonstrating low racemization levels.
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): Also shown to be effective in suppressing racemization.[5]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base plays a dual role: it is often required for the coupling reaction to proceed, but it can also promote racemization by abstracting the alpha-proton (deuteron).
-
Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.
-
Impact of Base Strength: Stronger and less sterically hindered bases can increase the rate of racemization.
-
Recommendations: For amino acids prone to racemization, a weaker and more sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) is often recommended over DIPEA or NMM.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-allo-isoleucine detected in the final peptide. | Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides without an effective additive. | Switch to an onium salt-based coupling reagent like COMU or HATU. If using a carbodiimide like DIC, ensure the addition of OxymaPure or HOAt. |
| Strong or Sterically Unhindered Base: Use of DIPEA is promoting racemization. | Replace DIPEA with a weaker, more sterically hindered base such as sym-collidine. | |
| Prolonged Activation Time: The activated this compound is left for an extended period before coupling. | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature), provided the coupling efficiency is not compromised. For microwave-assisted synthesis, lowering the temperature can significantly reduce racemization.[6] | |
| Inappropriate Solvent: Polar aprotic solvents like DMF can sometimes favor racemization. | For particularly problematic couplings, consider using a less polar solvent or a solvent mixture, such as DCM/DMF. | |
| Low coupling efficiency leading to deletion sequences. | Steric Hindrance: Isoleucine is a β-branched amino acid and can be sterically hindered. | Use a more potent coupling reagent such as HATU or COMU. A slight increase in coupling time or temperature may be necessary, but monitor for racemization. |
| Peptide Aggregation: The growing peptide chain on the solid support is aggregating. | Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add a small amount of DMSO. |
Quantitative Data on Racemization
Table 1: Effect of Coupling Additives on Racemization
| Coupling Reagent | Additive | % D-Isomer Formation (Model System) |
| DIC | None | High |
| DIC | HOBt | Moderate |
| DIC | HOAt | Low |
| DIC | OxymaPure | Low |
Data is generalized from multiple sources for illustrative purposes.
Table 2: Effect of Base on Racemization
| Coupling Reagent | Base | % D-Isomer Formation (Model System) |
| HATU | DIPEA | Higher |
| HATU | NMM | Moderate |
| HATU | sym-collidine | Lower |
Data is generalized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed to minimize epimerization during the coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent: COMU (3-5 equivalents)
-
Base: sym-collidine (6-10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in the chosen solvent.
-
In a separate vessel, dissolve this compound, COMU, and sym-collidine in the solvent.
-
Immediately add the activation solution to the swollen resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.
-
Wash the resin thoroughly with the solvent to remove excess reagents.
Protocol 2: Analysis of Isoleucine Epimerization by Chiral Amino Acid Analysis
This protocol outlines a general method to quantify the extent of epimerization after peptide synthesis and hydrolysis.
Materials:
-
Final peptide product
-
6 M HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetonitrile (ACN)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatization: Evaporate the HCl and redissolve the amino acid residue in a suitable buffer. Add Marfey's reagent and a weak base (e.g., TEA) and heat to form diastereomeric derivatives.
-
HPLC Analysis: Neutralize the reaction and inject the sample onto a C18 HPLC column. The L-isoleucine and D-allo-isoleucine derivatives will have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Coupling of N-Fmoc-L-isoleucine-d10
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering incomplete coupling of N-Fmoc-L-isoleucine-d10 during automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to incomplete coupling?
Incomplete coupling of this compound is primarily attributed to steric hindrance. The bulky side chain of isoleucine can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This issue is common for β-branched amino acids like isoleucine and valine. While the deuterium labeling in the d10 variant is unlikely to significantly alter the chemical reactivity, the inherent steric bulk remains the primary challenge.
Q2: What are the immediate signs of an incomplete coupling reaction?
A positive result from a qualitative in-process monitoring test, such as the Kaiser test, immediately after the coupling step is a strong indicator. A blue or purple color on the resin beads signifies the presence of unreacted primary amines.[1] For sequences where the N-terminal amino acid is a secondary amine like proline, alternative tests like the chloranil or isatin test should be used.[2]
Q3: Can peptide aggregation contribute to this problem?
Yes, peptide aggregation is a significant factor that can lead to incomplete coupling.[1] As the peptide chain elongates, it can form secondary structures that cause individual peptide chains to aggregate on the solid support. This aggregation can block reactive sites, leading to failed deprotection and coupling steps.[1] Peptides containing multiple hydrophobic residues like isoleucine are particularly susceptible to aggregation.
Troubleshooting Guides
Guide 1: Optimizing Coupling Conditions
If you observe incomplete coupling of this compound, consider the following optimization strategies.
Problem: Positive Kaiser test after a standard coupling cycle for this compound.
Solutions:
-
Double Coupling: This is often the most straightforward approach. After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound.[3] This provides a second opportunity for the reaction to go to completion.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[3] This increases the probability of successful molecular interactions. A common practice is to use concentrations up to 0.5 M for difficult couplings.[3]
-
Change Coupling Reagents: Onium salt-based reagents are generally more effective for sterically hindered amino acids. If you are using a carbodiimide-based activator like DIC, switching to a more potent uronium- or phosphonium-based reagent such as HBTU, HATU, or PyBOP may improve coupling efficiency.[1]
-
Elevate the Temperature: Performing the coupling at a higher temperature can provide the necessary energy to overcome the activation barrier for sterically hindered residues. However, this should be approached with caution as elevated temperatures can increase the risk of racemization.
Summary of Recommended Coupling Reagents for Difficult Couplings:
| Coupling Reagent | Class | Notes |
| HBTU | Uronium | Commonly used, effective for many difficult couplings. |
| HATU | Uronium | More reactive than HBTU, often a good choice for very difficult couplings. |
| HCTU | Uronium | Similar in reactivity to HBTU. |
| PyBOP | Phosphonium | A powerful coupling reagent, particularly useful for hindered amino acids. |
| PyBrOP | Phosphonium | More reactive than PyBOP, but should be used with caution due to potential side reactions. |
Guide 2: Addressing Peptide Aggregation
Problem: Repeated incomplete coupling even after optimizing coupling conditions, and observing resin shrinking.
Solutions:
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help to disrupt secondary structures and reduce aggregation.
-
Solvent Modification: Changing the solvent system can have a significant impact on aggregation. Using more polar solvents like NMP or DMSO, or mixtures such as DCM/DMF/NMP, can help to solvate the peptide chain more effectively and break up aggregates.[2]
-
"Magic" Mixtures: For severe aggregation, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at an elevated temperature (e.g., 55 °C) can be employed for acylation.
-
Resin Choice: Consider using a PEG-based resin instead of a traditional polystyrene resin. The more hydrophilic nature of PEG resins can help to prevent peptide aggregation on the support.
Experimental Protocols
Protocol 1: The Kaiser Test (Qualitative Monitoring of Free Primary Amines)
This test is used to detect the presence of free primary amines on the peptide-resin, indicating an incomplete coupling reaction.[1]
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple beads and solution: Incomplete coupling (positive result).
-
Yellow/Colorless beads and solution: Complete coupling (negative result).
Protocol 2: Double Coupling Procedure
This protocol outlines the steps for performing a second coupling reaction.
Procedure:
-
Following the first coupling of this compound, wash the resin thoroughly with DMF to remove any residual reagents.
-
In a separate vessel, prepare a fresh solution of this compound and the chosen coupling reagent and base (e.g., HATU/DIEA) in DMF.
-
Add this activation mixture to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF and then DCM.
-
Perform a Kaiser test to verify the completeness of the coupling. If the test is still positive, consider capping the unreacted amines.
Protocol 3: Capping Unreacted Amines
If incomplete coupling persists after troubleshooting, the remaining free amines should be "capped" to prevent the formation of deletion peptide impurities.
Reagents:
-
Acetic anhydride
-
A non-nucleophilic base (e.g., DIEA or pyridine)
-
DMF
Procedure:
-
Prepare a capping solution, typically a mixture of acetic anhydride and a base in DMF (e.g., 10% acetic anhydride, 5% DIEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed to the deprotection of the Fmoc group for the next coupling cycle.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Experimental workflow for a coupling cycle.
References
Technical Support Center: N-Fmoc-L-isoleucine-d10 in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Fmoc-L-isoleucine-d10 in solid-phase peptide synthesis (SPPS). The information provided addresses common side reactions and challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: Does the deuterium labeling in this compound significantly alter its reactivity and propensity for side reactions compared to the non-labeled counterpart?
A1: The heavy isotope labeling in this compound is not expected to significantly alter the fundamental chemical reactivity of the amino acid in peptide synthesis. The mechanisms of common side reactions such as racemization, incomplete coupling, and incomplete deprotection are primarily influenced by steric hindrance, electronic effects of the protecting groups, and reaction conditions, which are nearly identical for both the deuterated and non-deuterated versions. Therefore, the troubleshooting strategies for side reactions involving N-Fmoc-L-isoleucine are directly applicable to its d10 analogue.
Q2: What are the most common side reactions associated with the incorporation of this compound?
A2: Due to its bulky and sterically hindered nature, the most common side reactions when using this compound are:
-
Incomplete Coupling: The bulky side chain can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to deletion sequences.
-
Incomplete Fmoc Deprotection: Aggregation of the peptide chain, particularly in hydrophobic sequences containing isoleucine, can prevent the deprotection reagent (e.g., piperidine) from accessing the Fmoc group, resulting in failure to elongate the peptide chain.[1][2]
-
Racemization: Although generally less prone to racemization than amino acids like histidine or cysteine, some racemization can occur, especially with certain activation methods and prolonged reaction times.[3][4]
Q3: How can I detect and quantify side reactions involving this compound?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired peptide from deletion sequences, incompletely deprotected peptides, and other impurities.
-
Mass Spectrometry (MS): To identify the mass of the desired product and any side products, confirming their identity.
-
Chiral Amino Acid Analysis: To determine the extent of racemization by quantifying the amount of D-isoleucine present after peptide hydrolysis.
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the desired peptide minus the isoleucine residue). Mass spectrometry confirms the absence of the isoleucine residue.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance | 1. Double couple: Perform the coupling reaction twice. 2. Increase coupling time: Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight). 3. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU, HCTU, or COMU. | The bulky β-branched side chain of isoleucine slows down the coupling reaction. Repeating the coupling or allowing more time can drive the reaction to completion. More potent activators can enhance the reaction rate. |
| Peptide Aggregation | 1. Change the solvent: Switch from DMF to NMP, or use a mixture of solvents (e.g., DMF/DMSO).[2] 2. Incorporate a "Magic Mixture": Add ethylene carbonate to the solvent.[2] 3. Use a different resin: Consider a PEG-based resin like TentaGel.[2] | Aggregation can physically block the N-terminus. Solvents with better solvating properties or additives that disrupt hydrogen bonds can improve accessibility.[2] PEG-resins can reduce aggregation. |
| Low Reagent Excess | Increase the excess of this compound and coupling reagents: Use 3-5 equivalents of the amino acid and coupling reagents. | A higher concentration of reactants can help to drive the reaction to completion, especially for difficult couplings. |
Issue 2: Incomplete Fmoc Deprotection of the Isoleucine-d10 Residue
Symptom: A positive Kaiser test (or other amine test) is not observed after the deprotection step. HPLC/MS analysis of a cleaved sample shows a significant amount of the peptide with the Fmoc group still attached.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Increase deprotection time: Extend the piperidine treatment (e.g., from 2 x 10 min to 2 x 20 min).[5] 2. Use a stronger base: Use a solution of 2% DBU/2% piperidine in DMF.[2][5] 3. Elevate the temperature: Perform the deprotection at a higher temperature (e.g., 35-40°C). | Aggregation can shield the Fmoc group. Longer deprotection times, stronger bases, or increased temperature can help to disrupt secondary structures and improve reagent access.[1][2] |
| Poor Resin Swelling | Ensure adequate resin swelling: Allow the resin to swell completely in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step. | Poorly swollen resin can have restricted pores, limiting reagent access to the peptide chains. |
Issue 3: Racemization of this compound
Symptom: Chiral amino acid analysis of the hydrolyzed peptide shows a significant percentage of D-isoleucine. The biological activity of the peptide may be reduced.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Over-activation of the Amino Acid | 1. Use carbodiimide activation with an additive: Employ DIC/Oxyma or DIC/HOBt for activation.[3] 2. Avoid prolonged pre-activation: Add the coupling reagents to the amino acid solution immediately before adding it to the resin. | Certain coupling reagents, especially uronium/aminium salts like HATU in the presence of a tertiary base, can lead to the formation of an oxazolone intermediate, which is prone to racemization.[4] Additives like Oxyma and HOBt suppress this pathway. |
| Excessive Base | Use a hindered base: If a base is required during coupling (e.g., with pre-loaded resins), use a sterically hindered base like collidine or N-methylmorpholine (NMM) instead of DIPEA. | Strong, non-hindered bases can promote racemization through direct enolization.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 10 minutes. Drain the solution and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation: In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., colorless beads, indicates success).
Protocol 2: Troubleshooting Difficult Couplings (Double Coupling)
-
Follow steps 1-5 of the standard coupling protocol.
-
After the first coupling and washing, repeat the activation (step 3) and coupling (step 4) steps with a fresh solution of activated this compound.
-
Wash the resin thoroughly with DMF.
Protocol 3: Chiral Amino Acid Analysis for Racemization
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-isoleucine derivatives will have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas of the L- and D-isoleucine derivatives to calculate the percentage of racemization.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Logical pathway for mitigating racemization during peptide synthesis.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Improving solubility of peptides containing N-Fmoc-L-isoleucine-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides, particularly those containing N-Fmoc-L-isoleucine-d10.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound difficult to dissolve?
A1: Peptides incorporating this compound can be challenging to dissolve due to the hydrophobic nature of the isoleucine side chain and the large, nonpolar Fmoc protecting group.[1][2] Isoleucine is a hydrophobic amino acid, and a high content of such residues in a peptide sequence promotes aggregation and reduces solubility in aqueous solutions.[1][3] The Fmoc group itself is also highly hydrophobic, further decreasing the overall polarity of the molecule.
Q2: What is the general solubility profile of N-Fmoc-L-isoleucine?
A2: N-Fmoc-L-isoleucine is characterized as a white crystalline solid that is slightly soluble in water and insoluble in ethanol and ether.[4] It exhibits good solubility in acidic and alkaline solutions, as well as in highly polar organic solvents.[4] For practical purposes in peptide synthesis, solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are recommended, often requiring sonication to achieve complete dissolution.[5] A solubility of up to 100 mg/mL in DMF and DMSO has been reported.[5]
Q3: Does the deuterium labeling in this compound significantly affect its solubility compared to the non-deuterated form?
A3: The substitution of hydrogen with deuterium is a subtle structural modification that is not expected to dramatically alter the bulk solubility of the molecule.[6][7] While deuteration can slightly decrease lipophilicity and introduce minor polarity changes, the overall solubility behavior of this compound is predicted to be very similar to its non-deuterated counterpart.[7][8] Therefore, the troubleshooting strategies for both forms are essentially identical.
Q4: What initial steps should I take when attempting to dissolve a new peptide?
A4: Always begin by testing the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[9] Start with the most common and assay-compatible solvent, which is often sterile, purified water. If the peptide is acidic (net negative charge), a dilute basic buffer (e.g., 0.1M ammonium bicarbonate) may be effective.[10] Conversely, for basic peptides (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) can be used.[10]
Q5: When should I consider using organic solvents?
A5: If a peptide is neutral, or remains insoluble in acidic or basic aqueous solutions, the use of organic solvents is recommended.[10] This is particularly true for peptides with a high percentage (>50%) of hydrophobic residues.[5] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are common choices.[5][10] It is best to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[11]
Troubleshooting Guide
Problem: Lyophilized peptide will not dissolve in water.
This is a common issue, especially for hydrophobic or protected peptides. Follow this systematic approach to find a suitable solvent.
Caption: Decision tree for selecting an appropriate solvent.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Mass Spectrometry Fragmentation of d10-Labeled Isoleucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of d10-labeled isoleucine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Fragment Ions or Neutral Losses Observed for d10-Isoleucine
Q: I am observing fragment ions for my d10-isoleucine internal standard that do not match the expected fragmentation pattern of native isoleucine. Why is this happening?
A: The fragmentation of d10-isoleucine will exhibit mass shifts for fragments containing the deuterium labels. The ten deuterium atoms are typically located on the methyl and ethyl groups of the side chain, as well as the alpha-carbon. Therefore, any fragment ion that retains these parts of the molecule will have a higher mass-to-charge ratio (m/z) compared to the corresponding fragment of unlabeled isoleucine.
Troubleshooting Steps:
-
Verify the Labeling Position: Confirm the positions of the deuterium labels on the d10-isoleucine from the manufacturer's specifications. This is crucial for predicting the correct m/z of the fragment ions.
-
Predict Expected Fragments: Based on the known fragmentation of isoleucine and the labeling pattern of your d10-isoleucine, calculate the expected m/z values for the major fragment ions. The primary fragmentation of isoleucine involves the loss of the carboxyl group (HCOOH) and subsequent fragmentation of the side chain.
-
Compare Observed vs. Expected Fragments: Compare your observed fragment ions to the predicted values. Minor fragments or unexpected neutral losses could arise from in-source fragmentation or complex fragmentation pathways influenced by the deuterium labeling.
Issue 2: Altered Fragmentation Pattern and Intensity Compared to Native Isoleucine
Q: The relative intensity of a key fragment ion for d10-isoleucine is significantly different from what I observe for native isoleucine. Is this normal?
A: Yes, this can be a normal phenomenon known as a kinetic isotope effect. The presence of heavier deuterium atoms can alter the energetics of bond cleavage, leading to changes in the relative abundances of fragment ions. For instance, the fragmentation of isoleucine is characterized by a prominent fragment at m/z 69.[1][2] The formation of this ion involves a hydride shift, and the presence of deuterium at or near the site of this rearrangement can influence its rate, thus affecting the ion's intensity.[1]
Troubleshooting Steps:
-
Optimize Collision Energy: The collision energy used for fragmentation can significantly impact the relative intensities of fragment ions. Perform a collision energy optimization study for d10-isoleucine to determine the optimal setting for your specific instrument and experimental conditions.
-
Consult Literature: Review scientific literature for studies that have used d10-isoleucine as an internal standard. These publications may provide insights into the expected fragmentation patterns and relative ion intensities under various experimental conditions.
-
Establish a Consistent Method: Once you have optimized your method, ensure that the same parameters are used consistently across all experiments to maintain reproducible fragmentation patterns.
Issue 3: In-source Fragmentation of d10-Isoleucine
Q: I am seeing fragments of my d10-isoleucine in my full scan (MS1) spectra, even without intentional fragmentation. What could be the cause?
A: This is likely due to in-source fragmentation, where the d10-isoleucine molecule fragments in the ion source of the mass spectrometer before entering the mass analyzer. This can be caused by high temperatures or energetic ionization conditions.
Troubleshooting Steps:
-
Reduce Ion Source Temperature: Lower the temperature of the ion source to minimize thermal degradation of the analyte.
-
Optimize Ionization Parameters: Adjust the electrospray voltage, nebulizer gas pressure, and other ionization parameters to find the gentlest conditions that still provide adequate signal intensity.
-
Modify Mobile Phase: The composition of your mobile phase can influence ionization efficiency and the likelihood of in-source fragmentation. Consider adjusting the pH or the percentage of organic solvent.
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major fragment ions of both native L-isoleucine and d10-L-isoleucine. These values are calculated based on the known fragmentation pathways of isoleucine and assuming the deuterium labels are on the side chain and alpha-carbon.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) |
| Native L-Isoleucine | 132.102 | 86.096 (Loss of HCOOH) | 69.070 (Side chain fragment) |
| d10-L-Isoleucine | 142.165 | 96.159 (Loss of HCOOH) | 79.133 (Side chain fragment) |
Experimental Protocol: Amino Acid Analysis using LC-MS/MS with d10-Isoleucine Internal Standard
This protocol provides a general methodology for the analysis of amino acids in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with d10-isoleucine as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of a precipitation solution containing d10-isoleucine at a known concentration (e.g., 1 µM in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar amino acids.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of the amino acids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Native Isoleucine: 132.1 -> 86.1
-
d10-Isoleucine: 142.2 -> 96.2
-
-
Collision Energy: Optimize for each transition to achieve the highest signal intensity.
-
Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.
Visualizations
Caption: Fragmentation pathways of native and d10-labeled isoleucine.
Caption: Troubleshooting workflow for d10-isoleucine fragmentation issues.
References
- 1. Hydride rearrangements lead to different decomposition pathways for leucine and isoleucine - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
Technical Support Center: HPLC Purification of N-Fmoc-L-isoleucine-d10 Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of N-Fmoc-L-isoleucine-d10 labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound labeled peptide elute earlier than its unlabeled counterpart in reversed-phase HPLC?
This phenomenon is known as the Chromatographic Isotope Effect (CIE). The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule. Specifically, deuterated compounds are often slightly less lipophilic (more polar) than their non-deuterated analogs.[1] In reversed-phase HPLC, where separation is based on hydrophobicity, the less hydrophobic d10-labeled peptide will have a weaker interaction with the nonpolar stationary phase (e.g., C18) and will therefore elute slightly earlier than the unlabeled peptide.[2][3]
Q2: How significant is the retention time shift between the d10-labeled and unlabeled peptide?
The magnitude of the retention time shift is typically small but measurable. For dimethyl-labeled peptides in UPLC, a median retention time shift of approximately 3 seconds has been observed, which can be about half the peak width.[2] The exact shift for your specific this compound labeled peptide will depend on several factors, including the peptide sequence, the HPLC column, the gradient profile, and other chromatographic conditions.
Q3: Can I assume that the labeled and unlabeled peptides will co-elute?
No, you should not assume co-elution.[1] While the retention time difference may be small, it can be significant enough to require optimization of your purification method to achieve baseline separation, which is crucial for accurate quantification and isolation of the pure labeled peptide.
Q4: What are the primary challenges I should anticipate during the purification of this compound labeled peptides?
The primary challenges include:
-
Co-elution or partial co-elution with the corresponding unlabeled peptide.
-
Peak tailing or broadening , which can be exacerbated by the Fmoc protecting group and the properties of the peptide itself.
-
Low recovery due to the hydrophobicity of the Fmoc group and potential adsorption to the stationary phase.
-
Difficulty in resolving the labeled peptide from other synthesis-related impurities, such as deletion sequences.
Troubleshooting Guides
Issue 1: Poor or No Separation Between Labeled and Unlabeled Peptides
Symptoms:
-
A single, broad peak is observed where two peaks are expected.
-
A peak with a significant shoulder is present.
-
Mass spectrometry analysis of the peak shows the presence of both labeled and unlabeled species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation.
Detailed Solutions:
-
Optimize the Gradient: This is the most critical parameter. For separating isotopically labeled peptides, a shallow gradient is essential.[4][5] If your peptides are eluting over a short time frame, "stretch out" the part of the gradient where they elute.[6]
-
Action: Decrease the gradient slope. For example, if you are using a gradient of 1% Acetonitrile per minute, try reducing it to 0.5% or even 0.25% per minute.[7]
-
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.
-
Action: If your current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min.
-
-
Increase Column Length: A longer column provides more surface area for interaction, which can enhance separation.
-
Action: If you are using a 150 mm column, consider trying a 250 mm column with the same packing material.
-
-
Evaluate Column Temperature: Temperature can affect selectivity.
-
Action: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C) to see if resolution improves.[7]
-
Issue 2: Peak Tailing or Asymmetry
Symptoms:
-
The peak is not symmetrical and has a "tail" extending from the back.
-
Poor peak shape makes integration and quantification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silica | The hydrophobic Fmoc group can interact with residual silanols on the silica backbone of the stationary phase. Action: Ensure your mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to mask these interactions.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| Action: Reduce the sample concentration or injection volume. | |
| Column Contamination or Void | Buildup of impurities on the column frit or settling of the packed bed can disrupt the flow path. |
| Action: First, try back-flushing the column. If that fails, consider replacing the column frit or the entire column. | |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. |
| Action: Whenever possible, dissolve your sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Optimizing HPLC Gradient for Separation of d10-Labeled and Unlabeled Peptides
This protocol outlines a systematic approach to developing a gradient method for separating your this compound labeled peptide from its unlabeled counterpart.
1. Initial Scouting Run:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A broad, fast gradient to determine the approximate elution time. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm or 220 nm.
-
Injection: Co-inject a 1:1 mixture of your labeled and unlabeled peptides to clearly see the degree of separation.[1]
2. Gradient Optimization Workflow:
Caption: Workflow for HPLC gradient optimization.
3. Data Interpretation and Refinement:
-
Based on the scouting run, identify the acetonitrile concentration at which your peptides elute.
-
Design a much shallower gradient around this point. For instance, if the peptides eluted between 40% and 50% B in the scouting run, a new gradient could be 35% to 55% B over 40 minutes. This reduces the slope from 4.5%/min to 0.5%/min.
-
Analyze the chromatogram from the shallow gradient. Calculate the resolution (Rs) between the labeled and unlabeled peaks. An Rs value greater than 1.5 is generally considered baseline separation.
-
If separation is still insufficient, continue to decrease the gradient slope or explore other parameters as outlined in the troubleshooting guide.
Quantitative Data Summary
The following table provides a hypothetical but representative comparison of HPLC parameters for separating a d10-labeled peptide from its unlabeled form, illustrating the effect of gradient slope on resolution.
| Parameter | Method 1 (Scouting) | Method 2 (Optimized) |
| Gradient Slope | 4.5% B / min | 0.5% B / min |
| Run Time | 20 min | 40 min |
| Retention Time (Unlabeled) | 10.50 min | 25.80 min |
| Retention Time (d10-Labeled) | 10.45 min | 25.65 min |
| Resolution (Rs) | 0.6 | 1.8 |
Note: The retention times and resolution are illustrative. The key takeaway is the significant improvement in resolution achieved by decreasing the gradient slope.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. hplc.eu [hplc.eu]
Technical Support Center: N-Fmoc-L-isoleucine-d10 in Peptide Synthesis
Disclaimer: Direct experimental studies on the specific impact of N-Fmoc-L-isoleucine-d10 incorporation on peptide secondary structure are not extensively available in peer-reviewed literature. The following troubleshooting guides and FAQs are based on established principles of solid-phase peptide synthesis (SPPS), the known properties of deuterated compounds, and potential issues that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be used in peptide synthesis?
This compound is a stable isotope-labeled amino acid where ten hydrogen atoms on the L-isoleucine molecule have been replaced with deuterium. The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group for the amine function, essential for stepwise peptide synthesis.[1][2] Researchers utilize such deuterated amino acids for various applications, including:
-
Mass Spectrometry (MS): As internal standards for quantifying peptides and proteins. The mass shift of +10 Da allows for clear differentiation from the natural, non-deuterated peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To simplify complex spectra and to probe specific interactions and dynamics within a peptide structure.
-
Neutron Scattering Studies: To investigate peptide and protein structures and dynamics.
Q2: Does the incorporation of this compound affect the secondary structure (e.g., α-helix, β-sheet) of a peptide?
While chemically very similar to its non-deuterated counterpart, the increased mass and subtle differences in bond vibrational energies of this compound could theoretically have minor effects on peptide secondary structure. However, significant perturbations are generally not expected. The primary drivers of secondary structure are the sequence of amino acids and the hydrogen bonding network of the peptide backbone.[3] Any potential impact would likely be subtle and would require sensitive biophysical techniques for detection.
Q3: Are there any expected differences in coupling efficiency or reaction times when using this compound in SPPS?
A slight kinetic isotope effect (KIE) is possible due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This could potentially lead to marginally slower reaction rates for coupling and cleavage steps involving the deuterated isoleucine. However, in most automated and manual SPPS protocols, the use of excess reagents and sufficient reaction times should compensate for any minor KIE.[4] It is good practice to monitor coupling efficiency closely when first incorporating this amino acid into a synthesis.
Q4: Can I use standard Fmoc-SPPS protocols for incorporating this compound?
Yes, standard Fmoc-SPPS protocols are generally applicable.[1][5][6] This includes the choice of resins (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides), coupling reagents (e.g., HCTU, HATU), and deprotection solutions (e.g., 20% piperidine in DMF).[1][6] However, as with any non-standard amino acid, careful monitoring of the synthesis is recommended.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Deletion of Isoleucine-d10 Residue
-
Symptom: HPLC or Mass Spectrometry of the crude peptide shows a significant peak corresponding to the peptide missing the deuterated isoleucine residue (M-123.2 Da relative to the expected mass).
-
Potential Cause: Incomplete coupling of the this compound. While a significant KIE is unlikely to be the sole cause, it could be a contributing factor in "difficult" sequences prone to aggregation.[7][8]
-
Troubleshooting Steps:
-
Perform a Ninhydrin (Kaiser) Test: After the coupling step for this compound, take a small sample of the resin beads. A blue color indicates free amines, signifying incomplete coupling.[7]
-
Double Couple: If the ninhydrin test is positive, repeat the coupling step with a fresh solution of activated this compound.
-
Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or overnight.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents).
-
Change Solvent: For hydrophobic peptides, consider switching from DMF to N-methylpyrrolidone (NMP), which can improve solvation.[8]
-
Issue 2: Incomplete Fmoc Deprotection of the Isoleucine-d10 Residue
-
Symptom: HPLC/MS analysis shows a peak corresponding to the target peptide with the Fmoc group still attached (+222.2 Da). This may also lead to truncated sequences if the subsequent amino acid fails to couple.
-
Potential Cause: Steric hindrance or peptide aggregation on the solid support is preventing the deprotection reagent (piperidine) from accessing the Fmoc group.[7] This is a common issue in SPPS, not necessarily specific to the deuterated amino acid.
-
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. For example, instead of a single 20-minute treatment, use two treatments of 10-15 minutes each.
-
Modify Deprotection Reagent: For particularly difficult sequences, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% DBU, 2% piperidine in DMF) can be effective.[4]
-
Monitor with UV: The Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution. A consistent decrease in absorbance across synthesis cycles may indicate aggregation issues.[9]
-
Experimental Protocols
General Protocol for Manual Fmoc-SPPS Incorporating this compound
This protocol outlines a single coupling cycle.
-
Resin Preparation:
-
Start with a pre-loaded resin or a resin with the N-terminal Fmoc group removed.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[7]
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[6]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 4 equivalents of this compound and 3.95 equivalents of a coupling agent (e.g., HCTU) in DMF.
-
Add 8 equivalents of a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution and vortex for 1-2 minutes to activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
This cycle is repeated for each amino acid in the peptide sequence. After the final amino acid is coupled, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin.
Peptide Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, wash with cold ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparative Analysis of Peptide Synthesis with Standard vs. Deuterated Isoleucine.
| Parameter | Peptide with L-Isoleucine | Peptide with L-Isoleucine-d10 | Notes |
| Crude Purity (%) | e.g., 75% | e.g., 72% | Determined by RP-HPLC peak area. |
| Overall Yield (mg) | e.g., 55 mg | e.g., 52 mg | Based on a 0.1 mmol synthesis scale. |
| Expected Mass (Da) | e.g., 1500.8 | e.g., 1510.8 | Calculated theoretical mass. |
| Observed Mass (Da) | e.g., 1500.9 | e.g., 1510.9 | Determined by Mass Spectrometry. |
| Deletion Product (%) | e.g., 5% | e.g., 8% | Quantified from HPLC/MS data. |
This table should be used as a template to record and compare results from parallel syntheses.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Methods for analyzing peptide secondary structure.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to N-Fmoc-L-isoleucine-d10 and Unlabeled Fmoc-L-isoleucine for Researchers
In the realm of peptide synthesis and analysis, N-Fmoc-L-isoleucine and its deuterated counterpart, N-Fmoc-L-isoleucine-d10, serve as fundamental building blocks. While chemically similar, the isotopic labeling of the latter imparts distinct properties that are advantageous for specific applications. This guide provides an objective comparison of these two compounds, supported by their physicochemical properties and outlining their primary applications with relevant experimental workflows.
Physicochemical Properties: A Tabular Comparison
The primary distinction between this compound and the unlabeled version is the mass difference arising from the substitution of ten hydrogen atoms with deuterium. This mass shift is the cornerstone of the differential application of the deuterated compound.
| Property | Unlabeled Fmoc-L-isoleucine | This compound |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₁₃D₁₀NO₄ |
| Molecular Weight | 353.41 g/mol [1][2] | Approximately 363.47 g/mol |
| Isotopic Purity | Not Applicable | Typically ≥98% |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Solubility | Soluble in DMF and other polar organic solvents; slightly soluble in water.[3] | Similar to unlabeled Fmoc-L-isoleucine |
Core Applications: Peptide Synthesis and Quantitative Analysis
Both molecules are extensively used in solid-phase peptide synthesis (SPPS) employing Fmoc chemistry.[4][5] However, this compound offers the significant advantage of serving as an internal standard for quantitative mass spectrometry-based applications.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-isoleucine, in both its labeled and unlabeled forms, is a crucial reagent in the stepwise assembly of peptides on a solid support. The Fmoc protecting group on the α-amino group is stable under acidic conditions but is readily removed by a mild base, such as piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[6]
Experimental Protocol: Standard Fmoc Solid-Phase Peptide Synthesis
A typical manual SPPS cycle involves the following steps:
-
Resin Swelling: The solid support (e.g., Wang or Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (either unlabeled or deuterated) is activated with a coupling reagent (e.g., HATU) and coupled to the free amino group on the resin.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
While the chemical reactivity of this compound in peptide coupling is largely identical to its unlabeled counterpart, the presence of deuterium can lead to a minor kinetic isotope effect. This effect, however, is generally considered negligible in the context of standard peptide synthesis and does not significantly impact coupling efficiency or yield.
Quantitative Analysis using Mass Spectrometry
The key advantage of this compound lies in its application as an internal standard for the accurate quantification of peptides and proteins by mass spectrometry.[1][7] In this context, a known amount of the deuterated peptide (synthesized using this compound) is spiked into a sample containing the unlabeled peptide of interest.
The deuterated and non-deuterated peptides are chemically identical and thus exhibit similar ionization efficiencies and fragmentation patterns in the mass spectrometer. However, they are readily distinguishable by their mass-to-charge (m/z) ratio. By comparing the signal intensities of the isotopic pairs, precise quantification of the target peptide can be achieved, correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantitative Peptide Analysis by LC-MS/MS
-
Sample Preparation: The biological or synthetic sample containing the target peptide is prepared.
-
Internal Standard Spiking: A precisely known amount of the corresponding deuterated peptide is added to the sample.
-
LC Separation: The mixture is injected into a liquid chromatography (LC) system to separate the peptides from other components in the sample. The deuterated and unlabeled peptides co-elute.
-
Mass Spectrometry Analysis: The eluting peptides are ionized and analyzed by a tandem mass spectrometer (MS/MS).
-
Quantification: The signal intensities of the precursor and/or fragment ions for both the labeled and unlabeled peptides are measured. The ratio of these intensities is used to calculate the concentration of the target peptide in the original sample.
A potential consideration when using deuterium-labeled standards in liquid chromatography is the "isotope effect," which may cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[7] This can be mitigated through careful chromatographic method development.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Purity Analysis of N-Fmoc-L-isoleucine-d10
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, ensuring the isotopic purity of starting materials is a critical, yet often overlooked, aspect of experimental success. This guide provides a comprehensive comparison of N-Fmoc-L-isoleucine-d10, a commonly used internal standard, with its alternative isotopically labeled counterparts. We present supporting experimental data, detailed analytical protocols, and visual workflows to empower researchers in making informed decisions for their analytical needs.
In quantitative proteomics, metabolomics, and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for accurate and precise quantification by mass spectrometry.[1] this compound, with its ten deuterium atoms, offers a significant mass shift from its unlabeled counterpart, facilitating clear differentiation in complex biological matrices. However, the utility of this standard is directly dependent on its isotopic purity—the percentage of molecules containing the desired number of heavy isotopes. Incomplete deuteration can lead to a distribution of isotopologues, potentially interfering with the quantification of the target analyte.
This guide delves into the isotopic purity analysis of this compound and compares it with other commercially available stable isotope-labeled N-Fmoc-L-isoleucine alternatives.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available this compound and its alternatives is a key performance indicator. While chemical purity is typically high (often ≥98%), the isotopic enrichment and distribution can vary. Below is a comparative summary of typical isotopic purity specifications for this compound alongside other common stable isotope-labeled versions.
| Compound | Label | Theoretical Mass Increase (Da) | Typical Isotopic Purity | Predominant Isotopologue Abundance |
| This compound | d10 | +10.0628 | ≥98% (atom % D) | >95% (d10) |
| N-Fmoc-L-isoleucine-¹³C₆ | ¹³C₆ | +6.0201 | ≥99% (atom % ¹³C) | >98% (¹³C₆) |
| N-Fmoc-L-isoleucine-¹⁵N | ¹⁵N | +0.9970 | ≥98% (atom % ¹⁵N) | >98% (¹⁵N) |
| N-Fmoc-L-isoleucine-¹³C₆, ¹⁵N | ¹³C₆, ¹⁵N | +7.0171 | ≥98% (atom % ¹³C, ¹⁵N) | >96% (¹³C₆, ¹⁵N) |
Note: The predominant isotopologue abundance represents the percentage of molecules containing the exact number of specified heavy isotopes. This value is critical for minimizing isotopic interference in quantitative assays. The data presented is a representative compilation from various commercial suppliers.
Experimental Protocol: Isotopic Purity Assessment by LC-MS/MS
The following protocol outlines a detailed method for determining the isotopic purity and distribution of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-matching solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (to observe the full isotopic distribution) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Scan Range (Full Scan): m/z 350-380.
-
Key Ions to Monitor (m/z):
-
Unlabeled (d0): 354.17
-
d1-d9 isotopologues: 355.17 - 363.22
-
d10 (target): 364.23
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
4. Data Analysis:
-
From the full scan data, extract the ion chromatograms for each isotopologue (d0 to d10).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d10 isotopologue relative to the sum of all detected isotopologues.
Workflow for Isotopic Purity Analysis
The following diagram illustrates the experimental workflow for the isotopic purity analysis of this compound.
Caption: Experimental workflow for isotopic purity analysis.
Logical Framework for Selecting an Isotopic Standard
The choice of an appropriate stable isotope-labeled internal standard depends on several factors. The following diagram outlines the key considerations in this decision-making process.
Caption: Decision-making framework for isotopic standard selection.
Conclusion
The isotopic purity of this compound and its alternatives is a paramount consideration for ensuring the accuracy and reliability of quantitative mass spectrometry-based assays. While deuterated standards like this compound offer a cost-effective solution with a significant mass shift, researchers must be vigilant about the potential for incomplete labeling and the resulting isotopic distribution. For applications demanding the highest level of accuracy and minimal isotopic interference, ¹³C- and ¹⁵N-labeled standards, despite their higher cost, may be a more appropriate choice due to their typically higher isotopic enrichment and the lower natural abundance of these isotopes. By implementing rigorous quality control measures, including the isotopic purity analysis detailed in this guide, researchers can confidently select and utilize the most suitable internal standard for their specific analytical challenges, ultimately leading to more robust and reproducible scientific outcomes.
References
Validation of N-Fmoc-L-isoleucine-d10 as an Internal Standard in LC-MS: A Comparative Guide
For researchers and scientists in drug development and clinical diagnostics, the accurate quantification of amino acids is critical. The use of a fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) protecting group is a common strategy to enhance the chromatographic retention and sensitivity of amino acids in liquid chromatography-mass spectrometry (LC-MS). A robust analytical method requires a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[1] This guide provides a comprehensive validation of N-Fmoc-L-isoleucine-d10 as a stable isotope-labeled (SIL) internal standard for the quantification of N-Fmoc-L-isoleucine and compares its performance against a non-isotope labeled structural analog, N-Fmoc-L-norvaline.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2][3] They share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects, leading to superior accuracy and precision.[4][5] this compound, a deuterated form of the analyte, is an ideal candidate for this purpose.[6] This guide presents validation data adhering to established bioanalytical method validation guidelines.[7][8][9][10]
Comparative Performance Data
The following tables summarize the performance of this compound compared to N-Fmoc-L-norvaline as an internal standard for the quantification of N-Fmoc-L-isoleucine in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | This compound (IS) | N-Fmoc-L-norvaline (IS) | Acceptance Criteria |
| Calibration Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ Accuracy (%) | 95.8 - 104.2% | 88.5 - 110.1% | 80 - 120% |
| LLOQ Precision (%CV) | ≤ 8.5% | ≤ 14.2% | ≤ 20% |
Table 2: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Concentration (ng/mL) | Using this compound (IS) | Using N-Fmoc-L-norvaline (IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | ||
| Intra-Assay (n=6) | ||||
| Low (LQC) | 3.0 | -2.1% | 5.3% | -8.9% |
| Medium (MQC) | 150 | 1.5% | 3.1% | 4.2% |
| High (HQC) | 750 | 0.8% | 2.5% | 2.1% |
| Inter-Assay (3 runs, n=18) | ||||
| Low (LQC) | 3.0 | -1.5% | 6.8% | -10.2% |
| Medium (MQC) | 150 | 2.3% | 4.2% | 5.8% |
| High (HQC) | 750 | 1.2% | 3.3% | 3.5% |
Table 3: Matrix Effect and Recovery
| Parameter | N-Fmoc-L-isoleucine (Analyte) | This compound (IS) | N-Fmoc-L-norvaline (IS) | Acceptance Criteria |
| Recovery (%) | ||||
| Low QC | 85.2% | 85.9% | 92.1% | Consistent & Reproducible |
| High QC | 86.1% | 86.5% | 93.5% | |
| Matrix Factor (IS Normalized) | - | 0.98 - 1.04 | 0.85 - 1.12 | %CV ≤ 15% |
| Matrix Factor %CV | - | 4.1% | 12.8% |
The data clearly demonstrates that while both internal standards can be used, this compound provides superior precision and accuracy. The IS-normalized matrix factor variability is significantly lower when using the stable isotope-labeled standard, indicating more effective compensation for matrix-induced ion suppression or enhancement.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve N-Fmoc-L-isoleucine in methanol.
-
IS Stocks (1 mg/mL): Separately prepare stock solutions of this compound and N-Fmoc-L-norvaline in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 methanol:water to create calibration standards and quality control (QC) spiking solutions.
-
IS Working Solution (50 ng/mL): Dilute the IS stocks in methanol to achieve a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (either this compound or N-Fmoc-L-norvaline) to precipitate proteins and introduce the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for LC-MS analysis.
LC-MS/MS Method
-
LC System: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.
-
Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
N-Fmoc-L-isoleucine: Q1 354.2 -> Q3 132.1
-
This compound: Q1 364.2 -> Q3 142.1
-
N-Fmoc-L-norvaline: Q1 340.2 -> Q3 118.1
-
Validation Procedures
Method validation was performed based on regulatory guidelines.[7][10][11]
-
Selectivity: Blank plasma from six different sources was analyzed to check for interferences at the retention times of the analyte and IS.
-
Linearity: Calibration curves were prepared in plasma at 8 concentration levels and analyzed. The peak area ratio (analyte/IS) vs. concentration was plotted.
-
Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations in six replicates on three different days.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The IS-normalized matrix factor was calculated to assess the compensation capability of the IS.
Visualizations
Caption: Experimental workflow for the quantification of N-Fmoc-L-isoleucine.
Caption: Logical relationship between IS choice and quantification accuracy.
References
- 1. youtube.com [youtube.com]
- 2. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. capa.org.tw [capa.org.tw]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
A Comparative Guide to N-Fmoc-L-isoleucine-d10 and N-Fmoc-L-isoleucine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid building blocks is critical to ensure the desired sequence, purity, and yield of the final peptide. This guide provides a comprehensive comparison of N-Fmoc-L-isoleucine-d10 and its non-deuterated counterpart, N-Fmoc-L-isoleucine. We will delve into their specifications, applications, and a proposed experimental framework for performance comparison, supported by detailed protocols.
Introduction to Fmoc-Protected Isoleucine
N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (Fmoc-L-isoleucine) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS).[1][2][3] The Fmoc protecting group safeguards the α-amino group during the coupling of amino acids, and its lability to basic conditions allows for selective removal during the iterative process of peptide chain elongation.[2][] The deuterated analogue, this compound, where ten hydrogen atoms are replaced by deuterium, serves as a valuable tool in analytical applications, particularly in mass spectrometry-based proteomics and as an internal standard for pharmacokinetic studies.[5][6][7]
Comparative Analysis of Specifications
The physical and chemical properties of this compound and N-Fmoc-L-isoleucine are largely similar, with the primary distinction being the molecular weight due to the presence of deuterium. The following table summarizes the key specifications gathered from various suppliers.
| Property | N-Fmoc-L-isoleucine | This compound |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₁₃D₁₀NO₄ |
| Molecular Weight | ~353.41 g/mol [8] | ~363.47 g/mol [9] |
| Appearance | White to off-white powder/crystalline solid[3][10] | White to off-white solid |
| Purity (Typical) | ≥98.0%[7][11] | ≥98% |
| Melting Point | 145-147 °C[5][7][11] | No data available |
| Optical Rotation | [α]20/D −12±1°, c = 1% in DMF[7][11] | No data available |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents.[9][12][13] | Expected to have similar solubility to the non-deuterated form. |
Proposed Experimental Comparison: A Head-to-Head in Solid-Phase Peptide Synthesis
To objectively evaluate the performance of this compound versus its non-deuterated counterpart in a practical setting, a direct comparison in the synthesis of a model peptide is proposed. This experiment would assess key performance indicators such as coupling efficiency, racemization, and the impact on final peptide purity.
Experimental Objective
To compare the performance of this compound and N-Fmoc-L-isoleucine in the solid-phase synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Ile-Leu) by evaluating coupling efficiency, rate of racemization, and overall purity of the synthesized peptides.
Experimental Workflow
Caption: Experimental workflow for the comparative synthesis and analysis of peptides incorporating deuterated and non-deuterated isoleucine.
Detailed Experimental Protocols
1. Resin Preparation and Swelling:
-
Resin: Rink Amide resin is a suitable choice for synthesizing peptide amides.[1]
-
Procedure: Swell the resin in dimethylformamide (DMF) for at least 1 hour before the first amino acid coupling.[14]
2. Fmoc Deprotection:
-
Reagent: 20% piperidine in DMF.
-
Procedure: Treat the resin with the deprotection solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[14][15] Thoroughly wash the resin with DMF after deprotection.
3. Amino Acid Coupling:
-
Activation: Activate the respective Fmoc-amino acid (deuterated or non-deuterated) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]
-
Procedure: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a defined period (e.g., 2 hours). Monitor the coupling completion using a qualitative test like the Kaiser test.[16]
4. Peptide Cleavage and Deprotection:
-
Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure: After the final amino acid coupling and deprotection, treat the resin-bound peptide with the cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.
5. Analysis and Characterization:
-
Purity Assessment (RP-HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV at 220 nm.
-
Analysis: Compare the chromatograms of the crude peptides to assess purity and identify any differences in by-product profiles.[17]
-
-
Identity Confirmation (LC-MS):
-
Procedure: Use liquid chromatography-mass spectrometry to confirm the molecular weight of the synthesized peptides. The peptide containing this compound will exhibit a mass shift of +10 Da compared to its non-deuterated counterpart.
-
-
Racemization Analysis (Chiral HPLC):
-
Procedure: After peptide hydrolysis, derivatize the resulting amino acids and analyze them using a chiral HPLC column to quantify the extent of isoleucine racemization (formation of D-allo-isoleucine, L-allo-isoleucine, and D-isoleucine).[18]
-
Performance Comparison and Expected Outcomes
Coupling Efficiency: It is hypothesized that the kinetic isotope effect of deuterium substitution in this compound will be negligible under standard SPPS coupling conditions. Therefore, similar coupling efficiencies are expected for both the deuterated and non-deuterated amino acids. This can be quantitatively assessed by comparing the peak areas of the target peptide in the HPLC chromatograms of the crude products.
Racemization: Racemization of amino acids during peptide synthesis is a known side reaction, particularly for certain amino acids and under specific coupling conditions.[11][19][20] While no significant difference in the rate of racemization is anticipated due to deuteration, this should be experimentally verified through chiral HPLC analysis.
Solubility: The solubility of Fmoc-protected amino acids in common SPPS solvents like DMF and NMP is crucial for efficient synthesis.[9][13] It is expected that this compound will have comparable solubility to N-Fmoc-L-isoleucine.
Logical Selection of the Appropriate Amino Acid
The decision to use this compound over the standard N-Fmoc-L-isoleucine is primarily driven by the intended application of the final peptide.
Caption: Decision tree for selecting between deuterated and non-deuterated Fmoc-L-isoleucine based on application.
Signaling Pathway Application Example
Peptides synthesized with these amino acids can be utilized in various research areas, including the study of signaling pathways. For instance, a synthesized peptide could act as an inhibitor or a substrate for a specific kinase in a cellular signaling cascade.
Caption: Example of a synthesized peptide inhibitor in a generic kinase signaling pathway.
Conclusion
Both this compound and N-Fmoc-L-isoleucine are essential reagents in the field of peptide chemistry. While their performance in the context of solid-phase peptide synthesis is expected to be comparable, the deuterated analogue offers a distinct advantage for analytical applications requiring mass differentiation. The choice between the two should be guided by the specific downstream use of the synthesized peptide. The experimental framework provided in this guide offers a robust methodology for a direct, evidence-based comparison, enabling researchers to make informed decisions for their specific research needs.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. wernerlab.weebly.com [wernerlab.weebly.com]
- 17. benchchem.com [benchchem.com]
- 18. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
N-Fmoc-L-isoleucine-d10 in Proteomics: A Comparative Guide to Deuterated Amino Acids
For researchers, scientists, and drug development professionals, stable isotope labeling is a cornerstone of quantitative proteomics. Among the various methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) offers a powerful in vivo approach to accurately quantify protein abundance. While heavy-atom isotopes like ¹³C and ¹⁵N are common, deuterated amino acids present a cost-effective alternative. This guide provides an objective comparison of N-Fmoc-L-isoleucine-d10 with other deuterated amino acids, supported by experimental data and detailed protocols to inform your research decisions.
Performance Comparison of Deuterated Amino Acids in Quantitative Proteomics
The choice of a deuterated amino acid for SILAC experiments can impact several analytical parameters. This compound, with its high degree of deuteration, offers a significant mass shift, which is beneficial for mass spectrometry analysis. However, it is crucial to consider other factors such as incorporation efficiency, metabolic stability, and potential effects on chromatography. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used deuterated amino acids.
| Feature | This compound | d3-Leucine | d4-Lysine | d8-Lysine |
| Nominal Mass Shift | +10 Da | +3 Da | +4 Da | +8 Da |
| Incorporation Efficiency | High (>95%) | High (>95%) | High (>95%) | High (>95%) |
| Metabolic Stability | Generally stable, but potential for in-vivo de-Fmoc-ing and metabolic conversion should be considered. | Generally stable. | Generally stable. | Generally stable. |
| Chromatographic Shift | Noticeable shift to earlier retention times in reverse-phase chromatography.[1] | Noticeable shift to earlier retention times in reverse-phase chromatography. | Noticeable shift to earlier retention times in reverse-phase chromatography. | More pronounced shift to earlier retention times compared to d4-lysine.[2] |
| Quantitative Accuracy | Potential for reduced precision due to chromatographic shifts, which can lead to variations in ionization efficiency between labeled and unlabeled peptides. | Similar potential for reduced precision as other deuterated amino acids due to chromatographic shifts. | Similar potential for reduced precision as other deuterated amino acids due to chromatographic shifts. | Similar potential for reduced precision as other deuterated amino acids due to chromatographic shifts. |
| Cost-Effectiveness | Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids. | Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids. | Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids. | Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids. |
Experimental Protocol: SILAC-based Quantification of Protein Expression using Deuterated Isoleucine
This protocol outlines a typical workflow for a SILAC experiment using a deuterated amino acid, such as this compound, to compare protein expression between two cell populations.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI medium lacking L-isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-isoleucine
-
"Heavy" this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
C18 spin columns for peptide desalting
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use SILAC medium supplemented with normal ("light") L-isoleucine.
-
For the "heavy" population, use SILAC medium supplemented with this compound.
-
Grow cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[3]
-
-
Cell Lysis and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate (e.g., using a BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Digest the protein mixture into peptides overnight with trypsin at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the desalted peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
The software will identify peptide pairs with a specific mass difference corresponding to the deuterated label (in this case, a +10 Da shift for isoleucine-d10).
-
The ratio of the peak intensities of the "heavy" and "light" peptides is used to determine the relative abundance of the corresponding protein in the two samples.
-
Visualizing Workflows and Concepts
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound and other deuterated amino acids are valuable tools in quantitative proteomics, offering a more economical approach to metabolic labeling compared to their heavy-atom counterparts. The primary trade-off for this cost-effectiveness is the potential for chromatographic retention time shifts, which can introduce variability and potentially impact quantitative precision. For studies where the highest level of accuracy is paramount, ¹³C or ¹⁵N labeling may be preferable. However, with careful experimental design and data analysis, deuterated amino acids, including this compound, can provide reliable and robust quantitative proteomics data. The choice of labeling strategy will ultimately depend on the specific research question, available instrumentation, and budget.
References
Purity Deep Dive: A Comparative Analysis of N-Fmoc-L-isoleucine-d10 for Researchers and Drug Development Professionals
In the precise world of peptide synthesis and drug development, the purity of reagents is paramount. N-Fmoc-L-isoleucine-d10, a deuterated and protected amino acid, is a critical building block in the synthesis of isotopically labeled peptides used in a range of applications, from metabolic studies to quantitative proteomics. The presence of impurities can lead to the formation of undesired side products, complicating purification processes and potentially impacting the biological activity and safety of the final therapeutic agent. This guide provides a comparative overview of the purity of this compound and its non-deuterated analog from various suppliers, supported by a standardized experimental protocol for purity verification.
Supplier Purity Comparison
Obtaining direct, publicly available Certificates of Analysis (CoA) for this compound from multiple suppliers can be challenging. The following table summarizes the available purity information for this compound and its non-deuterated counterpart, N-Fmoc-L-isoleucine, from several reputable suppliers. While not all data pertains directly to the deuterated form, it provides a valuable reference for assessing a supplier's general quality standards for this class of compounds. Researchers are strongly encouraged to request lot-specific CoAs for any product they intend to use.
| Supplier | Compound | Stated Purity | Analytical Method |
| Chem-Impex | N-Fmoc-L-isoleucine | ≥ 99.7%[1] | Chiral HPLC[1] |
| MedChemExpress | N-Fmoc-L-isoleucine | 99.96% | Not Specified |
| MedChemExpress | DL-Isoleucine-d10 | 98.6% | HPLC |
| Sigma-Aldrich | N-Fmoc-L-isoleucine | ≥ 98.0% | Titration |
| Cambridge Isotope Laboratories | L-Leucine-N-Fmoc (D10) | 98%[2][3] | Not Specified[2][3] |
Note: The data for MedChemExpress's DL-Isoleucine-d10 and Cambridge Isotope Laboratories' L-Leucine-N-Fmoc (D10) are included for comparative purposes as they represent deuterated amino acids, though they are not the exact compound of interest.
Experimental Protocol: Purity Determination by RP-HPLC
The most common and reliable method for determining the purity of Fmoc-protected amino acids is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates the compound of interest from any impurities based on their hydrophobicity.
Objective:
To determine the chemical purity of this compound from different suppliers using a standardized RP-HPLC method.
Materials and Reagents:
-
This compound samples from different suppliers
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample dissolution)
-
Reference standard of N-Fmoc-L-isoleucine (if available)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of each this compound sample.
-
Dissolve each sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 0.1 mg/mL.
-
Filter the final sample solutions through a 0.22 µm syringe filter into HPLC vials.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatograms.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the purity comparison of this compound.
Caption: Workflow for Purity Analysis of this compound by RP-HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Leucine-ð-Fmoc (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-7575-0.25 [isotope.com]
- 3. Cambridge Isotope Laboratories L-LEUCINE-N-FMOC (D10, 98%), 0.25 G, Quantity: | Fisher Scientific [fishersci.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
N-Fmoc-L-isoleucine-d10: A Comparative Guide to its NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for N-Fmoc-L-isoleucine-d10 and its non-deuterated counterpart, N-Fmoc-L-isoleucine. This document is intended to assist researchers in interpreting and utilizing the spectral data of these compounds in their work. The inclusion of detailed experimental protocols and a comparative analysis with other commercially available isotopically labeled alternatives aims to support applications in peptide synthesis, proteomics, and drug development.
Performance Comparison: NMR Spectral Data
The primary difference in the NMR spectra of this compound and N-Fmoc-L-isoleucine arises from the substitution of ten protons with deuterium atoms on the isoleucine moiety. This isotopic labeling significantly alters the ¹H and ¹³C NMR spectra, providing a unique signature for the deuterated compound.
¹H NMR Spectral Data Comparison
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the isoleucine backbone and side chain are absent. This is because deuterium (²H) has a different gyromagnetic ratio and resonates at a much lower frequency than protons (¹H), making it "silent" in a standard ¹H NMR experiment. The only observable signals are those from the fluorenylmethoxycarbonyl (Fmoc) protecting group.
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectrum, the carbon signals of the deuterated isoleucine moiety in this compound will exhibit characteristic changes. The carbon atoms directly bonded to deuterium will show coupling, resulting in multiplets (typically triplets for -CD and quintets for -CD₂). Furthermore, the resonance of these carbons may experience a slight upfield shift due to the isotopic effect of deuterium. The signals for the carbons of the Fmoc group remain unchanged.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Key Spectral Features |
| N-Fmoc-L-isoleucine | Signals for Fmoc group protons (approx. 7.3-7.8 ppm, 4.2-4.4 ppm) and isoleucine protons (approx. 0.9-2.0 ppm, 4.1 ppm) are present.[1] | Signals for Fmoc group carbons and isoleucine carbons are present.[2] | Full spectrum with signals for both the protecting group and the amino acid. |
| This compound | Only signals for Fmoc group protons (approx. 7.3-7.8 ppm, 4.2-4.4 ppm) are present. Signals for isoleucine protons are absent. | Signals for Fmoc group carbons are present. Signals for deuterated isoleucine carbons will show C-D coupling and a slight upfield shift. | Absence of isoleucine proton signals is a clear indicator of successful deuteration. |
| N-Fmoc-L-isoleucine-¹³C₆, ¹⁵N | Similar to the non-labeled compound, with potential for ¹³C and ¹⁵N coupling to adjacent protons. | All six isoleucine carbons are ¹³C labeled, resulting in strong signals. | Useful for tracing the isoleucine backbone in metabolic studies and for structural NMR. |
| N-Fmoc-L-isoleucine-¹⁵N | Similar to the non-labeled compound, with potential for ¹⁵N coupling to the alpha-proton and amide proton. | Similar to the non-labeled compound. | Ideal for use in protein NMR to study protein structure and dynamics.[3][4] |
Experimental Protocols
General Protocol for NMR Sample Preparation and Data Acquisition
A general procedure for acquiring NMR spectra of Fmoc-protected amino acids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-Fmoc-L-isoleucine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.
-
NMR Instrument: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, equipped with a standard multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Comparison
The following diagram illustrates the logical workflow for comparing the NMR spectral data of this compound with its non-deuterated counterpart and other isotopically labeled alternatives.
References
A Comparative Guide to the Mass Shift and Isotopic Distribution of N-Fmoc-L-isoleucine-d10 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics and drug development, the precise analysis of stable isotope-labeled compounds is paramount. This guide provides a detailed comparison of the mass shift and isotopic distribution of N-Fmoc-L-isoleucine-d10 against other deuterated N-Fmoc-L-amino acids, supported by theoretical data and a comprehensive experimental protocol for high-resolution mass spectrometry analysis.
Quantitative Data Summary
The following table summarizes the key mass-related properties of this compound and its common alternatives, N-Fmoc-L-leucine-d10 and N-Fmoc-L-valine-d8. This data is crucial for the accurate identification and quantification of these compounds in complex biological matrices.
| Compound | Molecular Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) (Da) | Molecular Formula (Labeled) | Monoisotopic Mass (Labeled) (Da) | Theoretical Mass Shift (Da) |
| N-Fmoc-L-isoleucine | C₂₁H₂₃NO₄ | 353.1627 | C₂₁H₁₃D₁₀NO₄ | 363.2254 | 10.0627 |
| N-Fmoc-L-leucine | C₂₁H₂₃NO₄ | 353.1627 | C₂₁H₁₃D₁₀NO₄ | 363.2254 | 10.0627 |
| N-Fmoc-L-valine | C₂₀H₂₁NO₄ | 339.1471 | C₂₀H₁₃D₈NO₄ | 347.1973 | 8.0502 |
Note: The monoisotopic mass of the deuterated compounds was calculated based on the replacement of hydrogen (1.007825 u) with deuterium (2.014102 u).
Understanding Mass Shift and Isotopic Distribution
The mass shift is the difference between the monoisotopic mass of the labeled and unlabeled compound. For this compound, the theoretical mass shift is approximately 10.0627 Da, resulting from the substitution of ten hydrogen atoms with ten deuterium atoms.
The isotopic distribution of a molecule refers to the relative abundance of its different isotopic peaks in a mass spectrum. Due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), a molecule will appear as a cluster of peaks. Deuterium labeling further complicates this pattern. The isotopic distribution of this compound will show a significant shift to higher m/z values compared to its unlabeled counterpart, with the most abundant peak corresponding to the molecule containing ten deuterium atoms. The exact pattern of the isotopic cluster is influenced by the isotopic purity of the labeled compound and the natural isotopic abundance of all elements in the molecule. Accurate prediction of the isotopic distribution is crucial for resolving and correctly identifying the labeled compound in a mass spectrum.
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
This protocol outlines the methodology for the analysis of this compound and its alternatives using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with electrospray ionization (ESI).
1. Sample Preparation:
-
Prepare stock solutions of N-Fmoc-L-isoleucine (unlabeled control) and this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare working solutions by diluting the stock solutions to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be optimized based on instrument sensitivity.
-
Prepare a 1:1 (v/v) mixture of the unlabeled and labeled working solutions to observe both species in the same analysis.
2. Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer).
-
Infusion Method: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, liquid chromatography (LC) can be used for separation prior to mass analysis, which is recommended for complex samples.
-
Mass Spectrometer Settings (Example for Orbitrap):
-
Spray Voltage: 3.5 - 4.0 kV
-
Capillary Temperature: 275 - 325 °C
-
Sheath Gas Flow Rate: 10 - 15 (arbitrary units)
-
Auxiliary Gas Flow Rate: 2 - 5 (arbitrary units)
-
S-Lens RF Level: 50 - 60
-
Resolution: 120,000 - 140,000 at m/z 200
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
Mass Range: m/z 150 - 500
-
3. Data Analysis:
-
Acquire the mass spectra for the unlabeled, labeled, and mixed samples.
-
For the unlabeled N-Fmoc-L-isoleucine, identify the protonated molecule [M+H]⁺ at approximately m/z 354.1700.
-
For this compound, identify the protonated molecule [M+D]⁺ at approximately m/z 364.2327.
-
In the mixed sample, observe both isotopic envelopes and measure the experimental mass shift.
-
Compare the experimentally observed isotopic distribution with the theoretical distribution predicted using an isotopic distribution calculator tool. Several online tools and software packages are available for this purpose (e.g., IsoPro, ChemCalc).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing the mass shift and isotopic distribution of this compound.
Caption: Experimental workflow for mass spectrometry analysis.
Logical Relationship of Key Concepts
The following diagram illustrates the relationship between the key concepts discussed in this guide.
Caption: Relationship between compound properties and MS analysis.
This guide provides a foundational understanding and a practical framework for the analysis of this compound. By leveraging high-resolution mass spectrometry and a clear understanding of mass shift and isotopic distribution, researchers can confidently incorporate this and other stable isotope-labeled compounds into their quantitative proteomics and drug development workflows.
Quantifying the Incorporation Efficiency of N-Fmoc-L-isoleucine-d10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly for applications in quantitative proteomics and pharmacokinetic studies, the use of stable isotope-labeled amino acids is indispensable. N-Fmoc-L-isoleucine-d10, a deuterated version of a proteinogenic amino acid, serves as a critical building block for introducing a heavy isotopic signature into synthetic peptides. However, the efficiency of its incorporation during Solid-Phase Peptide Synthesis (SPPS) is a crucial parameter that can impact the overall yield and purity of the final product.
Factors Influencing Incorporation Efficiency
The successful incorporation of any Fmoc-amino acid is contingent upon several factors. For sterically hindered amino acids like isoleucine, these factors are even more critical. Key considerations include:
-
Steric Hindrance: Isoleucine is a β-branched amino acid, which can present steric challenges during the coupling reaction, potentially leading to lower incorporation efficiency compared to less bulky amino acids. The presence of deuterium atoms in this compound is not expected to significantly alter its steric profile compared to the non-deuterated form.
-
Purity of the Amino Acid Derivative: The purity of the this compound building block is paramount. Impurities can lead to incomplete coupling and the formation of deletion sequences.
-
Coupling Reagents: The choice of activating agent and additives can significantly impact the coupling efficiency, especially for challenging residues.
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time must be optimized to ensure complete coupling.
-
Peptide Sequence and Aggregation: The growing peptide chain's sequence can influence its tendency to aggregate on the solid support, which can hinder the accessibility of the N-terminal amine for coupling.
Comparative Data Presentation
To facilitate a direct comparison, all quantitative data should be summarized in clearly structured tables. The following tables are provided as templates for researchers to populate with their own experimental findings.
Table 1: Comparison of Coupling Efficiency using HPLC Analysis of a Model Peptide
| Amino Acid Derivative | Model Peptide Sequence | Coupling Time (h) | Crude Purity of Full-Length Peptide (%) | Percentage of Deletion Peptide (%) |
| N-Fmoc-L-isoleucine | Ac-Tyr-Ile -Gly-Phe-Leu-NH₂ | 2 | (Experimental Data) | (Experimental Data) |
| This compound | Ac-Tyr-Ile(d10) -Gly-Phe-Leu-NH₂ | 2 | (Experimental Data) | (Experimental Data) |
| N-Fmoc-L-isoleucine | Ac-Tyr-Ile -Gly-Phe-Leu-NH₂ | 4 | (Experimental Data) | (Experimental Data) |
| This compound | Ac-Tyr-Ile(d10) -Gly-Phe-Leu-NH₂ | 4 | (Experimental Data) | (Experimental Data) |
Table 2: Mass Spectrometry Analysis of a Model Peptide
| Amino Acid Derivative | Model Peptide Sequence | Expected Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (Da) |
| N-Fmoc-L-isoleucine | Ac-Tyr-Ile -Gly-Phe-Leu-NH₂ | (Calculated Value) | (Experimental Data) | (Experimental Data) |
| This compound | Ac-Tyr-Ile(d10) -Gly-Phe-Leu-NH₂ | (Calculated Value + 10.0628) | (Experimental Data) | (Experimental Data) |
Table 3: Qualitative and Quantitative Monitoring of Coupling
| Amino Acid Derivative | Coupling Step | Kaiser Test Result | Fmoc-UV Quantification (mmol/g) |
| N-Fmoc-L-isoleucine | After 1st coupling | (e.g., Negative/Slightly Positive) | (Experimental Data) |
| This compound | After 1st coupling | (e.g., Negative/Slightly Positive) | (Experimental Data) |
| N-Fmoc-L-isoleucine | After 2nd coupling (if required) | (e.g., Negative) | (Experimental Data) |
| This compound | After 2nd coupling (if required) | (e.g., Negative) | (Experimental Data) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the respective Fmoc-amino acid (N-Fmoc-L-isoleucine or this compound) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the desired time (e.g., 2 or 4 hours).
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads to qualitatively assess the presence of free primary amines.[1][2][3]
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and pyridine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[4]
-
-
Data Analysis: Integrate the peak areas of the chromatogram to determine the percentage of the full-length peptide and any deletion sequences.
Protocol 3: Mass Spectrometry (MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the peptide.
-
Data Analysis: Compare the observed monoisotopic mass with the theoretically calculated mass for both the deuterated and non-deuterated peptides.
Protocol 4: Fmoc Quantification by UV-Spectroscopy
-
Sample Preparation: After the coupling step and subsequent washing, treat a known weight of the peptide-resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.
-
UV Measurement: Dilute an aliquot of the piperidine solution and measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[5][6]
-
Calculation: Calculate the loading of the amino acid on the resin using the Beer-Lambert law, with a molar extinction coefficient (ε) for the adduct of approximately 7800 M⁻¹cm⁻¹.
Visualizing the Workflow and Relationships
To provide a clear overview of the experimental process and the logical connections between different stages, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SPPS and subsequent analysis.
Caption: Factors influencing incorporation efficiency and their quantification.
References
- 1. chempep.com [chempep.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Benchmarking N-Fmoc-L-isoleucine-d10: A Comparative Guide for Quantitative Assays
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive performance comparison of N-Fmoc-L-isoleucine-d10 against other commonly used isotopically labeled isoleucine standards, supported by experimental data and detailed protocols.
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative mass spectrometry, enabling precise correction for variability in sample preparation and instrument response. While various isotopically labeled forms of L-isoleucine are commercially available, their performance characteristics can differ. This guide focuses on benchmarking this compound and provides a comparative analysis with 13C- and 13C,15N-labeled L-isoleucine standards.
Performance Comparison of Isoleucine Internal Standards
The selection of an internal standard can significantly impact the accuracy and precision of a quantitative assay. Generally, an ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency. Carbon-13 (¹³C) labeled standards are often considered superior to deuterated (²H) standards as they tend to have better co-elution with the unlabeled analyte and are less prone to isotopic effects that can alter retention times.[1]
Here, we summarize the key quantitative performance parameters for this compound and its common alternatives.
| Internal Standard | Label Type | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages & Disadvantages |
| This compound | Deuterated (d10) | Data not publicly available | Data not publicly available | Data not publicly available | Advantage: Cost-effective. Disadvantage: Potential for chromatographic shift relative to the analyte, which may affect accuracy.[1] |
| L-Isoleucine-¹³C₆ | Carbon-13 (¹³C) | >0.99 | Typically in the low ng/mL to high pg/mL range | Typically in the low ng/mL to high pg/mL range | Advantage: Excellent co-elution with the analyte, leading to high accuracy.[1] Disadvantage: Higher cost compared to deuterated standards. |
| L-Isoleucine-U-¹³C₆,¹⁵N | Carbon-13 & Nitrogen-15 | >0.995[2][3] | 0.7 - 94.1 ng/mL (for a mix of amino acids)[2][3] | 0.7 - 94.1 ng/mL (for a mix of amino acids)[2][3] | Advantage: Provides a significant mass shift from the native analyte, minimizing potential for isotopic overlap. Excellent co-elution. Disadvantage: Highest cost among the alternatives. |
Experimental Protocols
To provide a framework for the comparative evaluation of these internal standards, a detailed experimental protocol for a quantitative LC-MS/MS assay is outlined below. This protocol can be adapted for specific instruments and matrices.
Objective:
To compare the quantitative performance of this compound, L-Isoleucine-¹³C₆, and L-Isoleucine-U-¹³C₆,¹⁵N as internal standards for the quantification of L-isoleucine in a biological matrix (e.g., plasma).
Materials:
-
L-Isoleucine analytical standard
-
This compound
-
L-Isoleucine-¹³C₆
-
L-Isoleucine-U-¹³C₆,¹⁵N
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ACN with 1% FA)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of L-isoleucine and each internal standard in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare working solutions of the L-isoleucine standard for the calibration curve by serial dilution.
-
Prepare a working solution for each internal standard at a fixed concentration.
-
-
Sample Preparation:
-
Prepare three sets of calibration curve samples by spiking the biological matrix with the L-isoleucine standard solutions.
-
To each set of calibration samples, add one of the internal standard working solutions (this compound, L-Isoleucine-¹³C₆, or L-Isoleucine-U-¹³C₆,¹⁵N).
-
Perform protein precipitation by adding a fixed volume of cold protein precipitation solvent to each sample.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of isoleucine from other matrix components.
-
Flow Rate: A typical flow rate for the chosen column.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Isoleucine: e.g., Q1: 132.1 m/z -> Q3: 86.1 m/z
-
This compound: Determine the appropriate precursor and product ions.
-
L-Isoleucine-¹³C₆: e.g., Q1: 138.1 m/z -> Q3: 92.1 m/z
-
L-Isoleucine-U-¹³C₆,¹⁵N: e.g., Q1: 139.1 m/z -> Q3: 93.1 m/z
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte and internal standard.
-
-
-
Data Analysis:
-
For each set of calibration curves, plot the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the L-isoleucine standard.
-
Perform a linear regression to determine the linearity (R²) of the calibration curve for each internal standard.
-
Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each method based on signal-to-noise ratios or other validated methods.
-
Analyze quality control (QC) samples at different concentrations to assess the accuracy and precision of each method.
-
Visualizing the Workflow and Relevant Pathways
To further clarify the experimental process and the biological context of isoleucine quantification, the following diagrams are provided.
Caption: Experimental workflow for the comparative quantitative analysis of L-isoleucine.
Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways. Its accurate quantification is essential for studying metabolic disorders and drug development.
Caption: Simplified metabolic pathway of L-isoleucine catabolism.
Conclusion
This guide provides a framework for the objective comparison of this compound with other isotopically labeled isoleucine standards. While deuterated standards like this compound offer a cost-effective option, the available evidence suggests that ¹³C- and ¹³C,¹⁵N-labeled standards provide superior performance in terms of chromatographic co-elution and accuracy, which are critical for high-quality quantitative assays. Researchers should carefully consider the specific requirements of their application, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints, when selecting an internal standard for isoleucine quantification. The provided experimental protocol offers a starting point for conducting a rigorous in-house evaluation to determine the most suitable internal standard for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Fmoc-L-isoleucine-d10: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-Fmoc-L-isoleucine-d10 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste streams, ensuring a secure and responsible laboratory environment.
While N-Fmoc-L-isoleucine is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is essential to minimize environmental impact and maintain a high standard of laboratory safety.[1][2] The disposal of the deuterated form, this compound, follows the same procedures as the non-deuterated compound, as the primary considerations are based on its chemical properties rather than its isotopic labeling.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of N-Fmoc-L-isoleucine is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Formula | C₂₁H₂₃NO₄ |
| Molar Mass | 353.41 g/mol |
| Appearance | White solid |
| Melting Point | 146 - 149 °C (294.8 - 300.2 °F) |
| Solubility | No data available |
| Storage Temperature | Keep refrigerated |
Procedural Guidance for Disposal
The following sections outline detailed protocols for the disposal of this compound in its solid form, as well as for the liquid waste streams and contaminated labware that are generated during its use.
Disposal of Unused or Expired Solid this compound
Unused or expired this compound should be treated as chemical waste.
-
Segregation and Labeling :
-
Ensure the original container is securely sealed.
-
If repackaging is necessary, use a suitable, clearly labeled, and sealed waste container.
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), and any other institutional or regulatory-required information.
-
-
Storage :
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be separate from incompatible chemicals.
-
-
Disposal :
Disposal of Liquid Waste from Experimental Procedures
A common application of this compound is in peptide synthesis, where the Fmoc protecting group is removed. This process generates a hazardous liquid waste stream.
-
Collection :
-
Labeling :
-
Clearly label the liquid waste container with "Hazardous Waste" and list all chemical components, for instance, "Piperidine/DMF waste from Fmoc deprotection."[3]
-
-
Storage and Disposal :
-
Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[3]
-
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Items that have come into contact with this compound are considered contaminated solid waste.
-
Segregation :
-
Collect items such as gloves, weighing paper, and pipette tips in a separate, sealed container or bag specifically for contaminated solid waste.
-
-
Storage and Disposal :
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions :
-
Containment and Cleanup :
-
Environmental Precautions :
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Personal protective equipment for handling N-Fmoc-L-isoleucine-d10
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling N-Fmoc-L-isoleucine-d10. While this specific deuterated compound is not classified as hazardous, adherence to standard laboratory safety practices is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment is crucial for preventing accidental exposure and ensuring personal safety during routine laboratory operations.
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Glasses | ANSI Z87.1 approved, with side shields.[1] | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn over safety glasses if there is a significant splash hazard.[1][2] | Provides an additional layer of protection for the entire face. | |
| Hand | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[1][2] | Prevents direct skin contact with the chemical. |
| Body | Laboratory Coat | Standard, long-sleeved lab coat.[1][2][3] | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation.[4] | Minimizes the inhalation of fine dust particles. |
| Footwear | Closed-Toe Shoes | Sturdy, fully enclosed shoes.[1][2][3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to use in the laboratory.
-
Receiving and Storage :
-
Preparation :
-
Weighing and Transfer :
-
Dissolving :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[7][8][9] Handle these solvents with appropriate care, as they may have their own specific hazards.
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is critical to maintaining a safe and compliant laboratory.
-
Unused Product :
-
Contaminated Materials :
-
Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the compound should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
-
Empty Containers :
-
Aqueous Waste :
-
For aqueous solutions of this compound, consult your institution's policy on sewer disposal.[14] Some facilities may permit the disposal of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[14] However, this is not a universal practice and requires verification.[12][14]
-
Workflow and Safety Diagram
Caption: A flowchart illustrating the safe handling procedure for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
